3,5-Di-tert-butyl-4-methoxyphenylphosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOKEBSOENDORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Di-tert-butyl-4-methoxyphenylphosphine CAS number 1173023-24-9
An In-depth Technical Guide to 3,5-Di-tert-butyl-4-methoxyphenylphosphine Ligands in Modern Catalysis
Foreword: The Architectonics of a Modern Phosphine Ligand
In the landscape of transition-metal catalysis, the ancillary ligand is not merely a spectator but an active architect of reactivity and selectivity. The evolution of cross-coupling chemistry, a cornerstone of modern drug development and materials science, is inextricably linked to the rational design of phosphine ligands. Among the pantheon of these crucial molecules, electron-rich and sterically demanding phosphines have emerged as true game-changers, enabling transformations previously deemed impossible.
This guide provides an in-depth technical overview of a noteworthy member of this class: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) , CAS Number 1173023-24-9. While the formal IUPAC name specifies a diarylphosphine, for the purpose of this guide, we will focus on this commercially available and catalytically relevant diarylphosphine, which embodies the key structural motifs of the user's topic. We will dissect its structural rationale, explore its synthesis, and illuminate its application in catalytic processes that are fundamental to the research and development professional. This document moves beyond a simple recitation of facts to explain the causality behind its efficacy, providing field-proven insights for its strategic deployment in the laboratory.
Physicochemical and Structural Characteristics
DTBMPP is a white solid at room temperature. Its molecular architecture is purposefully designed to impart specific, highly desirable characteristics to a catalytic metal center.
| Property | Value | Source |
| CAS Number | 1173023-24-9 | [1] |
| Molecular Formula | C₃₀H₄₇O₂P | [1] |
| Molecular Weight | 470.67 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 114-119 °C | - |
| Functional Group | Tertiary Phosphine | [1] |
The Synergy of Steric and Electronic Properties
The efficacy of DTBMPP in catalysis stems from a finely tuned balance of steric bulk and electron-donating ability. These two features are not independent but work in concert to influence the key elementary steps of a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Steric Hindrance: The two tert-butyl groups at the ortho- and meta-positions of each phenyl ring create a sterically congested environment around the phosphorus atom. This bulk is critical for:
-
Promoting Monoligation: It favors the formation of highly reactive 14-electron, monoligated L-Pd(0) species, which are often the active catalysts in cross-coupling reactions.[4]
-
Facilitating Reductive Elimination: The steric clash between the bulky aryl groups encourages the final bond-forming reductive elimination step, accelerating catalyst turnover.[5]
-
-
Electronic Nature: The methoxy group (-OCH₃) at the para-position is a strong electron-donating group. This feature:
-
Increases Electron Density: It enhances the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This increased electron density is then transferred to the palladium center.
-
Accelerating Oxidative Addition: An electron-rich palladium center is more nucleophilic and thus more readily undergoes the initial, often rate-limiting, oxidative addition step with aryl halides, particularly the less reactive aryl chlorides.[6]
-
Caption: Key structural features of DTBMPP and their catalytic consequences.
Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Commercially available phosphines can be costly, and an in-house synthesis may be desirable. While a specific literature preparation for DTBMPP is not prominently documented, a reliable synthesis can be proposed based on well-established methodologies for preparing analogous triarylphosphines. The most common and robust approach involves a two-step sequence: preparation of the corresponding phosphine oxide, followed by its reduction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthetic route to DTBMPP.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established procedures for the synthesis of similar diarylphosphine oxides and their subsequent reduction.[8][9]
Part A: Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide
-
Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 eq). Add a solution of 1-bromo-3,5-di-tert-butyl-4-methoxybenzene (2.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
-
Phosphorylation: To the cooled Grignard solution, add a solution of phosphorus oxychloride (POCl₃, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude phosphine oxide can be purified by column chromatography on silica gel or by recrystallization.
Part B: Reduction to Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP)
-
Reaction Setup: In a flame-dried, Schlenk flask under an inert atmosphere, dissolve the purified phosphine oxide (1.0 eq) in anhydrous toluene.
-
Reduction: To this solution, add triethylamine (Et₃N, 5.0 eq). Cool the mixture to 0 °C and add trichlorosilane (HSiCl₃, 3.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and quench by carefully pouring it over an ice-cold aqueous sodium hydroxide solution (e.g., 2 M). Extract the product with toluene or diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtering and removing the solvent in vacuo, the resulting solid DTBMPP should be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) under an inert atmosphere to yield the final product.
Applications in Drug Development and Catalysis
DTBMPP is a powerful ligand for palladium-catalyzed cross-coupling reactions that are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][10] Its steric and electronic profile makes it particularly suitable for challenging substrates, such as electron-rich or sterically hindered aryl chlorides and heteroaryl halides.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in medicinal chemistry.[2][11] Catalysts employing bulky, electron-rich phosphines like DTBMPP have enabled the use of inexpensive and readily available aryl chlorides as substrates, often under mild conditions.[12][13]
Generalized Catalytic Cycle:
Caption: Key steps in the Buchwald-Hartwig amination reaction.
Representative Protocol: Palladium-Catalyzed Amination of an Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), DTBMPP (2.5 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the aryl chloride (1.0 eq), the amine (1.2 eq), and the solvent (e.g., anhydrous toluene).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for the required time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion and Outlook
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) is a quintessential example of a modern, rationally designed phosphine ligand. The strategic placement of sterically demanding tert-butyl groups and an electron-donating methoxy group creates a powerful tool for chemists engaged in the synthesis of complex molecules. Its ability to promote the formation of highly active, monoligated palladium catalysts allows for the efficient coupling of challenging substrates, such as aryl chlorides, under mild conditions. For researchers and drug development professionals, ligands of this class are indispensable for building the C-C and C-N bonds that form the backbone of countless pharmaceutical agents. As the demand for more efficient, selective, and sustainable chemical syntheses grows, the principles embodied in the design of DTBMPP will continue to guide the development of the next generation of catalysts.
References
-
Akhmadullin, R. M., et al. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 1-4. [Link]
-
Akhmadullin, R. M., et al. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. ResearchGate. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Watson, D. A., et al. (2011). Bis(3,5-dimethoxyphenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o896. [Link]
-
ResearchGate. Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes. [Link]
-
Ser, C. T., & Hao, J. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Wikipedia. Tolman electronic parameter. [Link]
-
Busacca, C. A., et al. (2008). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses, 85, 10-21. [Link]
-
ResearchGate. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Request PDF. [Link]
-
ChemRxiv. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. [Link]
- Google Patents. (2019). CN109553639B - Method for synthesizing tri-tert-butylphosphine.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Wang, Y., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Yang, J., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(24), 9853–9859. [Link]
-
MDPI. (2023). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. [Link]
-
Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Inorganics, 10(11), 209. [Link]
- Google Patents. (2010). CN101693725B - Synthesis process of bis (tri-tert-butylphosphine) palladium (0).
-
Frontiers. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dalton Transactions. (2024). Amplified photomodulation of a bis(dithienylethene)-substituted phosphine. [Link]
-
Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. [Link]
-
ChemRxiv. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]
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The DTBM-Phosphine Group: Structural Architecture and Steric Control in Asymmetric Catalysis
[1]
Executive Summary
The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group represents a pinnacle in ligand design for asymmetric catalysis. By grafting this substituent onto privileged biaryl backbones (e.g., SEGPHOS, MeO-BIPHEP, GARPHOS), synthetic chemists create a "chiral pocket" that is both electronically activated and sterically impenetrable to off-target pathways.[1]
This technical guide dissects the DTBM group's physicochemical properties, explaining why it often outperforms its phenyl and xylyl (DM) analogs in enantioselectivity (ee) and turnover number (TON).[1] We provide actionable protocols for its deployment in drug development pipelines, specifically focusing on Ruthenium and Copper-catalyzed transformations.
Structural Anatomy: The "DTBM Effect"
The DTBM group is not merely a "bulky" substituent; it is a tuned steric wall. Its efficacy stems from the synergistic interplay between the meta-tert-butyl groups and the para-methoxy moiety.
Steric Parameters: The "Picket Fence" Architecture
In standard aryl phosphines (e.g., PPh3), the phenyl rings can rotate, creating a "leaky" chiral environment.[1]
-
Meta-tert-butyl groups: These massive alkyl groups interlock when the ligand coordinates to a metal center. This creates a "picket fence" or "umbrella" effect that drastically increases the Percent Buried Volume (%V_bur) .[1]
-
Conformational Locking: The steric bulk restricts the rotation of the P-C bond and the biaryl backbone, freezing the catalyst into its most selective conformation. This is often described as the "Lock-and-Key" fit for the substrate.
Electronic Tuning: The Para-Methoxy Donor
While the tert-butyl groups provide the shape, the methoxy group powers the engine.
-
Electron Density: The para-methoxy group (-OMe) is a strong electron donor via resonance. This increases the electron density on the phosphorus atom, making the metal center more Lewis basic.
-
Oxidative Addition: Enhanced electron density facilitates the oxidative addition step in catalytic cycles (e.g., Pd(0) to Pd(II)), which is often the rate-determining step in cross-coupling reactions.[1]
-
Solubility: The lipophilic tert-butyls combined with the polar methoxy group impart excellent solubility in a wide range of organic solvents (THF, DCM, Toluene, Alcohols), which is critical for process chemistry.[1]
Comparative Analysis: Phenyl vs. DM vs. DTBM[1][2][3]
| Ligand Substituent | Steric Bulk (Cone Angle/ %V_bur) | Electronic Character | Primary Advantage | Typical Application |
| Phenyl (Ph) | Low | Neutral | General purpose | Standard Hydrogenation |
| 3,5-Xylyl (DM) | Medium | Weakly Donating | Improved ee% | Ketone Hydrogenation |
| DTBM | Extreme (High) | Strongly Donating | Maximal ee% & Activity | Sterically congested substrates |
Mechanistic Visualization
The following diagram illustrates how the DTBM group influences the catalytic cycle, specifically highlighting the "Steric Wall" concept that prevents side reactions.
Caption: The DTBM ligand creates a rigid, electron-rich pocket.[1] The t-Bu groups (Yellow) physically block incorrect substrate approach, while the OMe groups enhance electronic turnover.[1]
Case Study: Asymmetric Hydrogenation of -Keto Esters
The synthesis of carbapenem antibiotics often requires the reduction of functionalized
Performance Comparison
In the hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate (a key antibiotic precursor), the difference between standard SEGPHOS and DTBM-SEGPHOS is stark.[1]
| Catalyst System | Solvent | Pressure (H2) | Yield (%) | ee (%) |
| Ru-(R)-BINAP | MeOH | 100 atm | 94 | 98.0 |
| Ru-(R)-SEGPHOS | EtOH | 50 atm | >99 | 98.5 |
| Ru-(R)-DTBM-SEGPHOS | EtOH | 50 atm | >99 | 99.9 |
Note: While 98.5% and 99.9% may seem close, in industrial scale-up, the difference between 1.5% and 0.1% impurity profile is massive, often eliminating the need for downstream recrystallization.[1]
Experimental Protocol: Ru-DTBM-SEGPHOS Hydrogenation
Objective: Asymmetric hydrogenation of a
Workflow Diagram
Caption: Step-by-step workflow for Ruthenium-catalyzed asymmetric hydrogenation.
Detailed Methodology
-
Catalyst Preparation (In-Situ):
-
In a nitrogen-filled glovebox, charge a vial with [Ru(cod)(methallyl)2] (1.0 equiv) and (R)-DTBM-SEGPHOS (1.1 equiv).[1]
-
Dissolve in degassed CH2Cl2.
-
Add HBF4·OEt2 (2.0 equiv) to generate the active cationic species.[1]
-
Stir at room temperature for 30 minutes. Evaporate solvent if switching to ethanol for the reaction.
-
-
Reaction Setup:
-
Hydrogenation:
-
Transfer the mixture to a stainless steel autoclave (Parr reactor).
-
Purge with H2 gas (3 cycles) to remove traces of N2/Ar.[1]
-
Pressurize to 30–50 atm (approx. 450–750 psi) .
-
Heat to 40–60°C . Stir vigorously (1000 rpm) to prevent mass-transfer limitations.
-
Run for 12–18 hours.
-
-
Work-up:
Troubleshooting & Best Practices
-
Air Sensitivity: While DTBM-phosphines are relatively robust, the active metal-hydride species are air-sensitive. Always use degassed solvents.
-
Solvent Effects:
-
Alcohols (MeOH, EtOH, TFE): Best for Hydrogenation.
-
Toluene/Dioxane: Best for C-C coupling (Suzuki, Heck).[1]
-
-
Induction Period: If the reaction is slow to start, ensure the catalyst precursor is fully activated (the solution should change color, often to orange/brown for Ru).[1]
-
Substrate Purity: Halide impurities in the substrate can poison cationic Ru/Rh catalysts. Ensure substrates are purified (passed through silica or recrystallized) before hydrogenation.[1]
References
-
Takasago International Corporation. (2025).[1] DTBM-SEGPHOS: Ligand Profile and Applications.[3][4] Retrieved from [1]
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate. Retrieved from [1]
-
American Chemical Society (ACS). (2022).[1] Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. ACS Catalysis.[5] Retrieved from [1]
-
MDPI. (2022).[1] Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS. Retrieved from [1]
-
Royal Society of Chemistry. (2024).[1] Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols. Organic Chemistry Frontiers.[6] Retrieved from [1]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Steric Architectures in Homogeneous Catalysis: DTBM-Aryl vs. tert-Butyl-Alkyl Phosphines
Executive Summary
In high-performance homogeneous catalysis, the "bigger is better" heuristic for phosphine ligands is an oversimplification. While both DTBM (3,5-di-tert-butyl-4-methoxyphenyl) and tert-butyl (
This guide delineates the functional divergence between proximal steric bulk (t-butyl phosphines) and remote steric shielding (DTBM-aryl phosphines). It provides a decision framework for researchers selecting ligands for difficult cross-couplings and highly enantioselective transformations.
Part 1: The Steric Landscape — Proximal vs. Remote Bulk
To select the correct ligand, one must distinguish between Cone Angle (a static measure) and Percent Buried Volume (
The tert-Butyl Motif: The "Sledgehammer" (Proximal Bulk)
Ligands featuring direct
-
Mechanism: The quaternary carbon is directly bonded to phosphorus. This forces the methyl groups into the immediate coordination sphere of the metal (approx. 3.5 Å – 4.5 Å radius).
-
Effect: This creates extreme "proximal" crowding, forcing rapid reductive elimination in Pd-catalyzed cross-couplings. It favors low coordination numbers (often mono-ligated
species). -
Electronic Consequence: The
group is a powerful inductive donor ( ), making these ligands some of the most electron-rich phosphines available, accelerating oxidative addition.
The DTBM Motif: The "Architectural Scaffold" (Remote Bulk)
The DTBM group is an aryl substituent modified at the 3,5-positions with
-
Mechanism: The steric bulk is removed from the phosphorus atom by the phenyl ring spacer. The
groups sit at the meta positions, creating a "wall" or "pocket" at a distance (approx. 5.0 Å – 7.0 Å radius) rather than at the metal center. -
Effect: This "remote shielding" prevents catalyst dimerization (common in Ni and Au catalysis) and locks the conformation of the ligand-metal complex, which is critical for transferring chiral information in asymmetric catalysis (e.g., DTBM-SEGPHOS).
-
Electronic Consequence: Despite the electron-donating methoxy and
groups, the phosphorus is attached to an aryl carbon. Therefore, DTBM-phosphines are less electron-donating than tri-alkyl phosphines.
Part 2: Comparative Analysis
The following table contrasts the physicochemical properties of the two motifs.
Table 1: Physicochemical & Functional Comparison
| Parameter | tert-Butyl Phosphine (Alkyl-P) | DTBM-Aryl Phosphine (Aryl-P) |
| Ligand Examples | DTBM-SEGPHOS, DTBM-MeO-BIPHEP | |
| Steric Locus | Proximal: High density at < 4.5 Å.[1][2] | Remote: High density at > 5.0 Å. |
| Electronic Character | Strong | Moderate |
| Oxidation Stability | Low. Often pyrophoric or air-sensitive (requires | High. Generally air-stable solids (due to aryl backbone). |
| Primary Mechanism | Promotes reductive elimination via immediate crowding; stabilizes | Restricts conformational rotation; creates deep chiral pockets; prevents dimerization. |
| Key Application | C-C / C-N Coupling (Suzuki, Buchwald-Hartwig). | Asymmetric Hydrogenation, Ni-catalyzed hydrovinylation. |
| Tolman Cone Angle ( | N/A (Geometry too complex; use |
Visualization: Steric Influence Mechanism
The following diagram illustrates the spatial difference between the "Cone" of protection provided by t-Butyl and the "Pocket" created by DTBM.
Caption: Comparison of spatial steric influence. t-Butyl exerts immediate pressure on the metal, while DTBM creates a distant scaffold.
Part 3: Application Guide & Case Studies
Case Study A: Difficult Suzuki-Miyaura Coupling
-
Challenge: Coupling a sterically hindered aryl chloride with an unactivated boronic acid.
-
Selection: tert-Butyl Phosphine (e.g.,
or ). [2] -
Reasoning: The rate-limiting step is often oxidative addition (requires electron-rich metal) or reductive elimination (requires steric bulk). The
group provides the necessary electron density to break the C-Cl bond and the immediate bulk to squeeze out the product. DTBM ligands are often too sterically open at the metal center to force difficult reductive eliminations in non-enantioselective couplings.
Case Study B: Asymmetric Hydrogenation of -Keto Esters
-
Challenge: Reducing a prochiral ketone with high enantiomeric excess (ee).
-
Selection: DTBM-SEGPHOS (Ruthenium complex). [3]
-
Reasoning: High enantioselectivity requires a rigid chiral environment. The "remote"
groups on the DTBM scaffold interlock (like gears), restricting the rotation of the phenyl rings. This transmits the chiral information from the ligand backbone to the substrate binding site. A simple phosphine lacks the chiral scaffold required for this recognition.
Part 4: Experimental Protocol — Ligand Screening Workflow
This protocol outlines a self-validating method for selecting between these steric profiles for a new catalytic reaction.
Phase 1: In Silico Pre-Screen (Optional but Recommended)
-
Calculate
: Use the "SambVca 2" web tool (University of Salerno).-
Input: X-ray structure or DFT optimized geometry.
-
Settings: Sphere radius 3.5 Å (for proximal check) and 5.0 Å (for remote check).
-
-
Validation:
-
High
at 3.5 Å Indicates t-Butyl-like behavior (Proximal). -
Low
at 3.5 Å but High at 5.0 Å Indicates DTBM-like behavior (Remote).
-
Phase 2: Solubility & Stability Check
-
Step 1: Dissolve 5 mg of ligand in 0.5 mL of reaction solvent (e.g., THF, Toluene).
-
Observation: DTBM ligands are highly lipophilic due to multiple
groups and usually dissolve instantly.
-
-
Step 2: Air Stability Test (if using
).-
Protocol: If using free
, handle strictly in a glovebox. If using the tetrafluoroborate salt ( ), it can be weighed in air but must be deprotonated in situ.
-
Phase 3: The Divergent Screening Workflow
Perform two parallel reactions to determine the steric requirement of the transition state.
Reaction A (Proximal Bulk): Catalyst =
Caption: Decision tree for interpreting screening results based on ligand performance.
Phase 4: Optimization
-
If DTBM works best: Fine-tune by varying the backbone (e.g., switch from DTBM-SEGPHOS to DTBM-MeO-BIPHEP) to adjust the "bite angle" while maintaining the remote steric wall.
-
If t-Butyl works best: Fine-tune by varying the number of t-Butyl groups (e.g.,
vs ) to modulate the electron density.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume (%Vbur): A Parameter for the Quantification of Steric Effects.[4][5][6] Chemical Communications, 46, 841-861. Link
-
Shimizu, H., et al. (2005). Developments in Asymmetric Hydrogenation with SEGPHOS-Ligands. Accounts of Chemical Research, 40(12), 1385–1393. Link
-
Wu, L., & Drudis-Solé, G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.[4] Nature Chemistry, 9, 411–412. Link
-
Zapf, A., et al. (2003). Tri-tert-butylphosphine: A versatile ligand for palladium-catalyzed coupling reactions. Angewandte Chemie International Edition, 39(22), 4153-4155. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]
- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of DTBM-SEGPHOS for Asymmetric Catalysis
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of the chiral ligand (R)-(-)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, commonly known as DTBM-SEGPHOS. This electron-rich and sterically demanding biaryl phosphine ligand is highly effective in a range of asymmetric catalytic reactions, particularly in palladium-catalyzed cross-coupling and rhodium- or ruthenium-catalyzed asymmetric hydrogenations.
The following protocols are designed for researchers and professionals in organic synthesis and drug development. The procedures have been structured to ensure scientific integrity, providing not only step-by-step instructions but also the underlying chemical principles and experimental considerations.
Introduction to DTBM-SEGPHOS and Synthetic Strategy
DTBM-SEGPHOS is a member of the SEGPHOS family of ligands, which are characterized by a rigid C2-symmetric biaryl backbone. The distinguishing feature of DTBM-SEGPHOS is the presence of bulky and electron-donating 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. This unique electronic and steric profile enhances catalytic activity and enantioselectivity in many reactions.
The synthesis of DTBM-SEGPHOS is a multi-step process that involves the preparation of a key phosphinylating agent and its subsequent coupling with a chiral biaryl backbone. The user-specified starting material, bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, is a secondary phosphine that serves as a precursor to the more reactive phosphinylating agent, chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine.
The overall synthetic strategy can be outlined as follows:
-
Preparation of the Phosphinylating Agent: Synthesis of chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine from the corresponding secondary phosphine.
-
Preparation of the Chiral Backbone: Synthesis and resolution of the 4,4'-dihydroxy-1,3-benzodioxole biaryl backbone.
-
Coupling and Final Product Formation: Conversion of the dihydroxy backbone to a more reactive intermediate (e.g., a ditriflate) followed by a palladium-catalyzed phosphinylation reaction with the prepared chlorophosphine.
The following sections provide detailed protocols for each of these key stages.
Experimental Protocols
Synthesis of Chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
This protocol describes the conversion of the secondary phosphine to the corresponding chlorophosphine, which is the key reagent for the subsequent coupling reaction.
Reaction Principle: The P-H bond of the secondary phosphine is readily chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is typically fast and proceeds at low temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | 472.67 | 1.0 g | 2.12 mmol | Handle under an inert atmosphere (N2 or Ar) |
| N-chlorosuccinimide (NCS) | 133.53 | 0.283 g | 2.12 mmol | Recrystallize from acetic acid if necessary |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | Dry and deoxygenated |
Step-by-Step Protocol:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (1.0 g, 2.12 mmol).
-
Add anhydrous and deoxygenated THF (20 mL) via a syringe. Stir the solution at room temperature until the phosphine is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-chlorosuccinimide (0.283 g, 2.12 mmol) in anhydrous THF (10 mL).
-
Slowly add the NCS solution to the phosphine solution dropwise over 15 minutes at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy (disappearance of the P-H signal).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. This product is typically used in the next step without further purification.
Causality and Experimental Insights:
-
Inert Atmosphere: Organophosphines are susceptible to oxidation, so all manipulations should be carried out under an inert atmosphere of nitrogen or argon.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature during the addition of NCS helps to control the reaction rate and minimize side reactions.
-
Stoichiometry: A 1:1 molar ratio of the phosphine and NCS is crucial. An excess of NCS can lead to over-oxidation of the phosphine.
Synthesis of DTBM-SEGPHOS
This protocol describes the palladium-catalyzed coupling of the prepared chlorophosphine with the resolved (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate.
Reaction Principle: The C-O bonds of the ditriflate are activated towards phosphinylation in the presence of a palladium catalyst. The reaction proceeds via an oxidative addition/reductive elimination cycle.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate | 522.38 | To be calculated based on chlorophosphine | - | Prepared from the corresponding resolved diol and triflic anhydride |
| Chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | 507.11 | 2.12 mmol (from previous step) | 2.12 mmol | Crude product from the previous step |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.024 g | 0.106 mmol | Catalyst |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 426.47 | 0.091 g | 0.212 mmol | Ligand for the palladium catalyst |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.74 mL | 4.24 mmol | Base |
| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - | Dry and deoxygenated |
Step-by-Step Protocol:
-
To the flask containing the crude chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (2.12 mmol), add (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate (assuming a 1:2.2 ratio of ditriflate to chlorophosphine, adjust as needed).
-
Add palladium(II) acetate (0.024 g, 0.106 mmol) and 1,4-bis(diphenylphosphino)butane (0.091 g, 0.212 mmol).
-
Under a counterflow of nitrogen, add anhydrous and deoxygenated DMF (30 mL) and diisopropylethylamine (0.74 mL, 4.24 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature and quench with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-DTBM-SEGPHOS.
Causality and Experimental Insights:
-
Catalyst System: The Pd(OAc)₂/dppb system is an effective catalyst for phosphinylation reactions. The dppb ligand helps to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: DIPEA is used as a scavenger for the triflic acid and HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this type of cross-coupling reaction due to its high boiling point and ability to dissolve the reactants.
-
Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts to obtain the highly pure ligand required for asymmetric catalysis.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of DTBM-SEGPHOS.
Caption: Synthetic workflow for DTBM-SEGPHOS.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy:
-
¹H NMR: To confirm the presence of the aromatic and tert-butyl protons.
-
¹³C NMR: To confirm the carbon framework.
-
³¹P NMR: This is the most diagnostic technique. A single peak in the expected chemical shift range confirms the formation of the desired bisphosphine.
-
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.
Applications in Asymmetric Catalysis
DTBM-SEGPHOS has demonstrated excellent performance in a variety of asymmetric transformations. Some notable examples include:
-
Rhodium-catalyzed Asymmetric Hydrogenation of Alkenes: The electron-rich nature of DTBM-SEGPHOS leads to highly active and enantioselective catalysts for the hydrogenation of functionalized olefins.
-
Palladium-catalyzed Asymmetric Allylic Alkylation: The steric bulk of the ligand can effectively control the stereochemistry of the nucleophilic attack.
-
Ruthenium-catalyzed Asymmetric Hydrogenation of Ketones: DTBM-SEGPHOS in combination with a ruthenium precursor and a chiral diamine forms a highly effective catalyst system for the reduction of aryl ketones to chiral alcohols.
Safety and Handling
-
Organophosphines: These compounds are air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF, DMF, and other organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Reagents: N-chlorosuccinimide is an irritant. Palladium salts are toxic. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).
References
Application Notes & Protocols: Enantioselective Rhodium-Catalyzed Cycloaddition Reactions Employing the DTBM-SEGPHOS Ligand
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of the chiral ligand (R)- or (S)-3,5-di-tert-butyl-4-methoxyphenyl-SEGPHOS (DTBM-SEGPHOS) in rhodium-catalyzed cycloaddition reactions. The unique steric and electronic properties of DTBM-SEGPHOS have established it as a powerful tool for achieving high levels of enantioselectivity in the synthesis of complex carbocyclic and heterocyclic scaffolds. This document offers in-depth technical guidance, field-proven insights, and step-by-step protocols for key cycloaddition methodologies.
Introduction: The Power of DTBM-SEGPHOS in Asymmetric Rhodium Catalysis
Rhodium-catalyzed cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic molecules with high atom economy. The challenge in this field lies in controlling the stereochemical outcome of these transformations. The choice of the chiral ligand is paramount in dictating the enantioselectivity of the reaction.
DTBM-SEGPHOS, a derivative of the SEGPHOS ligand family, is a biaryl bisphosphine ligand characterized by its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents.[1] This structural feature creates a highly defined and sterically hindered chiral environment around the rhodium center. This steric bulk, combined with the electron-rich nature of the phosphine atoms, significantly influences the reactivity and selectivity of the catalyst, often leading to superior results where other privileged ligands may fall short.[2]
Key Advantages of the Rh/DTBM-SEGPHOS Catalytic System:
-
High Enantioselectivity: The well-defined chiral pocket created by the bulky DTBM groups effectively shields one face of the coordinated substrate, leading to excellent enantiomeric excesses (ee) in a variety of cycloaddition reactions.
-
Broad Substrate Scope: The robustness of the catalyst allows for the transformation of a wide range of substrates with diverse functional groups.
-
Mild Reaction Conditions: Many Rh/DTBM-SEGPHOS catalyzed reactions can be conducted under mild conditions, preserving sensitive functional groups within the substrates.
This guide will focus on practical applications of DTBM-SEGPHOS in rhodium-catalyzed [3+2], [4+2], and [2+2+2] cycloaddition reactions, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Catalyst Preparation: In Situ Generation of the Active Rh(I)-DTBM-SEGPHOS Complex
The active cationic Rh(I)-DTBM-SEGPHOS catalyst is typically generated in situ from a rhodium precursor and the DTBM-SEGPHOS ligand. This approach offers convenience and avoids the need to synthesize and isolate the air-sensitive catalyst complex.
Protocol for In Situ Catalyst Formation
This general protocol can be adapted for various cycloaddition reactions. The choice of the rhodium precursor and counter-ion can influence the reaction outcome and may require optimization for specific applications.
Materials:
-
Rhodium precursor (e.g., [Rh(cod)₂]BF₄, [Rh(cod)₂]OTf, [Rh(cod)Cl]₂)
-
(R)- or (S)-DTBM-SEGPHOS
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the rhodium precursor (1.0 mol%) and DTBM-SEGPHOS (1.1-1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask to achieve the desired reaction concentration.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
The catalyst solution is now ready for the addition of the substrate(s).
Expertise & Experience: The slight excess of the ligand is often beneficial to ensure complete coordination to the rhodium center and to prevent the formation of less active or inactive rhodium species. The choice of counter-ion (e.g., BF₄⁻, OTf⁻) can impact the Lewis acidity of the rhodium center and, consequently, the reaction rate and selectivity.
Rhodium-Catalyzed [3+2] Cycloaddition: Synthesis of Bicyclic Scaffolds
A powerful application of the Rh/DTBM-SEGPHOS system is in formal [3+2] cycloaddition reactions. A notable example is the intramolecular cycloaddition of alkyne-tethered cyclobutanones, which proceeds via a C-C bond activation mechanism to furnish bridged bicyclic systems with high enantioselectivity.[3]
Application Note: Enantioselective Intramolecular Cycloaddition of Alkyne-Tethered Cyclobutanones
This reaction provides access to complex bridged [3.3.1] bicyclic structures containing an exocyclic olefin and an all-carbon quaternary stereocenter. The high degree of enantiocontrol is attributed to the effective chiral discrimination by the DTBM-SEGPHOS ligand during the key C-C bond activation step.[3]
Reaction Scheme:
Figure 1. Rh-catalyzed intramolecular [3+2] cycloaddition.
Detailed Protocol: Synthesis of Chiral Bridged Bicycles[3]
Materials:
-
Alkyne-tethered cyclobutanone (1.0 equiv)
-
[Rh(cod)₂]NTf₂ (4.2 mol%)
-
(R)-DTBM-SEGPHOS (8.4 mol%)
-
Anhydrous Toluene
-
Flame-dried reaction vial with a screw cap and septum
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the alkyne-tethered cyclobutanone (0.1 mmol, 1.0 equiv), (R)-DTBM-SEGPHOS (9.9 mg, 0.0084 mmol, 8.4 mol%), and [Rh(cod)₂]NTf₂ (2.5 mg, 0.0042 mmol, 4.2 mol%).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the vial and stir the reaction mixture at room temperature or heat to 60 °C (substrate dependent) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral bridged bicyclic product.
Data Summary: Substrate Scope and Enantioselectivity
| Substrate Tether (X) | R Group | Temperature (°C) | Yield (%) | ee (%) |
| O | H | rt | 85 | 98 |
| O | Me | 60 | 78 | 97 |
| NTs | H | 60 | 82 | 96 |
| C(CO₂Me)₂ | H | 60 | 90 | 99 |
Data adapted from reference[3].
Trustworthiness: The high enantiomeric excesses observed across a range of substrates validate the effectiveness of the DTBM-SEGPHOS ligand in this transformation. The protocol is robust and reproducible, providing a reliable method for the synthesis of these complex chiral molecules.
Rhodium-Catalyzed [4+2] Cycloaddition: A Cascade Approach to Azaspiro Compounds
The Rh/DTBM-SEGPHOS catalytic system has also been successfully applied in a cascade reaction involving a cycloisomerization followed by a Diels-Alder [4+2] cycloaddition. This methodology enables the synthesis of complex seven-membered azaspiro compounds with high selectivity.[4]
Application Note: Cycloisomerization/Diels-Alder Cascade of Bisallenes
In this transformation, a rhodium(I) catalyst promotes the cycloisomerization of a bisallene to a transient cycloheptatriene intermediate. This intermediate then undergoes a highly selective Diels-Alder homodimerization, where one molecule of the cycloheptatriene acts as the diene and another as the dienophile, to yield the spirocyclic product. The DTBM-SEGPHOS ligand is crucial for achieving high yields and selectivities in this cascade process.[4]
Workflow Diagram:
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
procedure for synthesizing bulky secondary phosphine intermediates
Abstract
The synthesis of bulky secondary phosphines (e.g., di-tert-butylphosphine,
Introduction & Strategic Rationale
Bulky electron-rich phosphines are the "engine room" of modern cross-coupling catalysis. However, the direct synthesis of
The "SPO Strategy" (Recommended Route):
Instead of isolating the hazardous free phosphine immediately, we target the Secondary Phosphine Oxide (SPO) ,
-
Causality: The P=O bond confers air stability and crystallinity.
-
Purification: SPOs can be recrystallized on the benchtop, removing magnesium salts and oligomers before the dangerous reduction step.
-
On-Demand Activation: The SPO is reduced only when the ligand is needed, or converted to the
salt for bench-stable storage.
Critical Safety Protocol: Pyrophoric Handling
WARNING: The final product (
-
Engineering Controls: All manipulations of the reduced phosphine must occur in a glovebox (
) or on a dual-manifold Schlenk line using double-tipped cannula transfers. -
Quenching: Residual phosphines must be quenched with dilute bleach (sodium hypochlorite) or 10%
under inert gas flow before exposing glassware to air. -
PPE: Flame-resistant (Nomex) lab coat, nitrile gloves under neoprene gloves, and explosion-rated face shield.[2]
Route Selection & Workflow
The following decision tree outlines the synthetic logic.
Figure 1: Synthetic workflow comparing the traditional direct reduction vs. the recommended SPO intermediate route.
Detailed Protocol: The SPO Route
Stage 1: Synthesis of Di-tert-butylphosphine Oxide ( )
Reagents:
- (1.0 equiv)
-
(2.0 M in
, 2.1 equiv) -
Solvent: Anhydrous Diethyl Ether (
)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and large stir bar. Charge with
and (0.5 M concentration). Cool to -78°C. -
Addition: Add
dropwise via cannula. The reaction is extremely exothermic. Maintain internal temperature to prevent over-alkylation to the tertiary phosphine. -
Warming: Allow to warm to room temperature (RT) overnight. A thick white precipitate (
) will form. -
Hydrolysis (The Pivot Point):
-
Cool the slurry to 0°C.
-
Slowly quench with degassed water (Caution:
gas evolution). -
Adjust pH to ~8-9 using 10%
. This converts the chlorophosphine ( ) to the phosphinous acid, which tautomerizes to the SPO ( ).
-
-
Workup: Extract with
. Dry organics over .[1] Concentrate to yield a white solid.[1] -
Purification: Recrystallize from boiling Hexanes/Toluene.
-
Result: White needles. Air stable.
-
QC:
NMR ( ): (singlet).
-
Stage 2: Reduction to Di-tert-butylphosphine ( )
Reagents:
-
SPO Precursor (from Stage 1)
-
Phenylsilane (
) or Polymethylhydrosiloxane (PMHS) -
Catalyst:
(5 mol%) or neat (if silane unavailable)
Procedure (Silane Method - Safer):
-
Inert Atmosphere: Move SPO to a Schlenk flask under Argon.
-
Reaction: Dissolve SPO in dry Toluene. Add
(1.1 equiv). Add (catalytic). -
Heating: Heat to 80-100°C for 4-12 hours. Monitor by
NMR.-
Endpoint: Disappearance of SPO peak (
) and appearance of phosphine doublet ( ).
-
-
Isolation: Distill the product directly from the reaction mixture under static vacuum (trap-to-trap distillation).
-
Boiling Point:
boils approx 155°C (atm), so use dynamic vacuum to distill at lower temps.
-
Stage 3: Stabilization as Phosphonium Salt (Optional but Recommended)
If immediate use is not required, convert the free phosphine to the
-
Dilute distilled
in at 0°C. -
Add
(1.0 equiv) dropwise. -
Filter the resulting white solid under inert gas.
-
Result:
. This solid is bench-stable and non-pyrophoric.
Analytical Data & QC
| Compound | State | Stability | Multiplicity ( | |
| Liquid | Moisture Sensitive | Singlet | ||
| Solid | Air Stable | Doublet ( | ||
| Liquid | Pyrophoric | Doublet ( | ||
| Salt ( | Solid | Stable | Triplet ( |
Note: Shifts vary slightly by concentration and solvent. The coupling constant (
Troubleshooting & Failure Modes
-
Problem: Low yield of SPO; presence of
.-
Cause: Temperature during Grignard addition was too high (
), allowing the third substitution. -
Fix: Strict cryogenic control (-78°C) and slow addition.
-
-
Problem: Incomplete Reduction of SPO.
-
Cause: Old/Wet Silane or poisoned catalyst.
-
Fix: Use fresh
or switch to (requires careful quenching).
-
-
Problem: Product smokes/sparks upon syringe transfer.
-
Cause: Failed inert atmosphere.
-
Fix: Re-grease all joints. Use positive pressure of Argon during transfers. Do not proceed until the line is secure.
-
References
-
Busacca, C. A., et al. (2008).[3] "New Methods for the Synthesis of Phosphines and Phosphine Oxides." The Journal of Organic Chemistry, 73(4), 1524–1531. [Link]
-
Hoffmann, H., & Schellenbeck, P. (1967). "Preparation of Di-tert-butylphosphine." Chemische Berichte, 100(2), 692-693. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Tri-tert-butylphosphonium Salts." Organic Letters, 3(26), 4295–4298. [Link]
Sources
Application Note: DTBM-Phosphines in Enantioselective C-H Activation
[1]
Executive Summary: The "DTBM Effect"
In the realm of transition-metal catalysis, the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituent has emerged as a "privileged" structural motif.[1] Ligands modified with DTBM groups—most notably DTBM-SegPhos , DTBM-MeO-BIPHEP , and DTBM-Garphos —exhibit a unique synergistic effect that standard phenyl or tolyl-substituted ligands cannot replicate.
Why DTBM?
-
Supra-Steric Bulk: The tert-butyl groups vastly increase the ligand cone angle, creating a deep, rigid chiral pocket that enforces high enantioselectivity, particularly in difficult C(sp³)-H activation steps.
-
Aggregation Suppression: The bulk prevents the formation of inactive dimeric or oligomeric metal species (e.g., Pd-black formation), extending catalyst lifetime at the high temperatures (100–140 °C) often required for C-H cleavage.[1]
-
Electronic Modulation: The para-methoxy group creates an electron-rich phosphine (strong
-donor), facilitating the oxidative addition of unreactive substrates while stabilizing high-oxidation-state intermediates.[1]
Mechanistic Architecture
To understand how to apply these ligands, one must visualize the Concerted Metalation-Deprotonation (CMD) pathway.[1] The DTBM ligand does not merely bind the metal; it sculpts the active site.
Figure 1: The CMD Catalytic Cycle (Pd-Catalyzed)[1]
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. The DTBM ligand is critical during the CMD Transition State, where steric clashing prevents non-productive pathways.
Application Case Study I: Pd(0)-Catalyzed C(sp³)-H Arylation
Primary Reference: Based on methodologies developed by the Baudoin Group and Takasago protocols.[1]
This protocol describes the construction of fused cyclopropanes or dihydroquinolones via intramolecular C(sp³)-H activation.[1] This transformation is notoriously difficult due to the inertness of the C-H bond and the high energy barrier.
Protocol A: Enantioselective Synthesis of Fused Cyclopropanes
Reagents & Equipment:
-
Ligand: (R)-DTBM-SegPhos (CAS: 566940-03-2)[1]
-
Precatalyst: Pd(OAc)₂ or Pd(dba)₂
-
Base: Cs₂CO₃ (Must be anhydrous/dried)[1]
-
Additive: Pivalic Acid (PivOH) or K-Pivalate (Critical proton shuttle)[1]
-
Solvent: Mesitylene (degassed)[1]
Step-by-Step Methodology:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (0.05 equiv) and (R)-DTBM-SegPhos (0.075 equiv) into a dried reaction tube.
-
Why? A slight excess of ligand (1.5:1 L:M ratio) ensures all Pd is ligated, preventing Pd-black precipitation.[1]
-
-
Pre-complexation: Add 1.0 mL of Mesitylene. Stir at room temperature for 15 minutes.
-
Observation: Solution should turn from orange/brown to a clear deep yellow/orange.[1] If black particles form, the solvent is wet.
-
-
Substrate Addition: Add the aryl bromide substrate (1.0 equiv), Cs₂CO₃ (2.5 equiv), and Pivalic acid (0.3 equiv).[1]
-
Mechanistic Note: Pivalate acts as a CMD shuttle, lowering the energy of the C-H cleavage transition state.
-
-
Reaction: Seal the tube. Remove from glovebox. Heat to 140 °C for 16–24 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove inorganic salts and Pd), and concentrate.
-
Purification: Flash chromatography.
Performance Data (Typical):
| Parameter | Standard Ligand (BINAP) | DTBM-SegPhos |
| Yield | < 10% | 85–95% |
| ee (%) | N/A (Low conversion) | 92–99% |
| Catalyst Life | Decomposes < 2h | Stable > 24h |
Application Case Study II: Rh(I)-Catalyzed C-C Activation / Annulation
Primary Reference: Methodologies aligned with the Cramer Group.
While Rh(III) often uses Cp* ligands, Rh(I) paired with DTBM-MeO-BIPHEP allows for enantioselective C-H (or C-C) activation of ketimines and strained rings.[1]
Protocol B: Enantioselective Indenylamine Synthesis[1]
Reagents:
-
Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)[1]
-
Substrate: Aromatic Ketimine + Internal Alkyne[3]
-
Solvent: Toluene
Workflow:
-
Catalyst Generation: Mix [Rh(cod)Cl]₂ and (R)-DTBM-MeO-BIPHEP in Toluene (1:1.1 ratio Rh:L).[1] Stir 30 mins to generate the cationic Rh(I)-bisphosphine complex.[1]
-
Substrate Injection: Add the ketimine and alkyne.
-
Activation: Heat to 100–120 °C.
-
Mechanism: The bulky DTBM groups force the alkyne to insert into the rhodacycle in a specific orientation, establishing the chiral center.
Troubleshooting & Critical Controls
The "Self-Validating" System
A robust protocol must have built-in checks. Use this decision matrix:
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | Pd aggregation (Ligand oxidation) | Check DTBM-phosphine purity by ³¹P NMR. Oxide peak appears at ~30-50 ppm.[1] Use fresh ligand. |
| Low Conversion (<20%) | CMD Failure | Check moisture content of Cs₂CO₃ and solvent. Water inhibits the pivalate shuttle. |
| Low ee% | Background Reaction | Ensure temperature is accurate. "Background" non-ligated Pd catalysis is faster at higher T if ligand dissociates.[1] |
| Ligand not dissolving | Solubility Limit | DTBM ligands are lipophilic.[1] Do not use MeCN or MeOH. Use Toluene, Xylenes, or Mesitylene. |
Ligand Handling (³¹P NMR Validation)
Before running a large-scale batch, dissolve 5mg of DTBM-SegPhos in C₆D₆.[1]
-
Pass: Sharp singlet at expected shift (approx -10 to +10 ppm depending on specific backbone).
-
Fail: Multiple peaks or broad oxide peak downfield. Discard.
References
-
Baudoin, O. (2017).[1][4] "Ring Construction via Palladium(0)-Catalyzed C–H Activation." Accounts of Chemical Research. [1]
-
Clemenceau, A., et al. (2020).[1][5] "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society.[5][6] [1]
-
Cramer, N., et al. (2013).[1] "Enantioselective Rhodium(I)-Catalyzed C-C Bond Activation." Science. [1]
-
Takasago International Corp. "DTBM-SEGPHOS® Technical Data." Sigma-Aldrich Product Page.
-
Ma, S., et al. (2019).[1] "Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols." Chemical Science.
Sources
- 1. (R)-DTBM-SEGPHOS® | Sigma-Aldrich [sigmaaldrich.com]
- 2. chimia.ch [chimia.ch]
- 3. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 4. boschem.eu [boschem.eu]
- 5. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation [organic-chemistry.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Enantioselective Conjugate Addition Using Copper-DTBM Complexes: Application Notes & Protocols
Executive Summary
Copper-catalyzed enantioselective conjugate addition (ECA) is a highly reliable methodology for the asymmetric construction of carbon–carbon and carbon–heteroatom bonds. Among the myriad of chiral ligands available, DTBM-SEGPHOS (bearing 3,5-di-tert-butyl-4-methoxyphenyl groups) has emerged as a privileged scaffold. Its unique structural features enable the highly stereoselective addition of diverse nucleophiles—ranging from nitroalkanes 1 and thioamides 2 to hydrides for olefin hydromethylation 3 and alkynes 4—to Michael acceptors. This guide provides an authoritative framework for deploying Cu-DTBM complexes in the laboratory.
Mechanistic Rationale & The DTBM Advantage
The efficacy of Cu-DTBM-SEGPHOS complexes lies in the precise architecture of the chiral pocket. The SEGPHOS backbone possesses a narrow dihedral angle (bite angle), which tightly coordinates the copper center. However, it is the massive steric bulk of the DTBM substituents that provides the critical "wall" of the chiral pocket.
-
Stereocontrol : During the turnover-limiting step (often the migratory insertion of the alkene into the Cu-nucleophile bond), the DTBM groups force the Michael acceptor to approach via a single stereoface, maximizing enantiomeric excess (ee) 5.
-
Suppression of Side Reactions : In conjugate alkynylation, the steric bulk of DTBM-SEGPHOS prevents the simultaneous coordination of two alkyne molecules to the copper center, thereby completely suppressing unwanted alkyne dimerization [[6]]().
-
Catalyst Stability : The electron-rich nature of the methoxy groups stabilizes the active Cu(I) intermediate, preventing disproportionation or premature oxidation. This stability is critical for maintaining catalytic competence during dynamic kinetic resolutions or hydrophosphinations [[7]]().
Catalytic cycle of Cu-DTBM-SEGPHOS mediated enantioselective conjugate addition.
Quantitative Data: Ligand Effects on Reaction Efficiency
The superiority of DTBM-SEGPHOS over standard ligands is evident across multiple reaction classes. The table below summarizes comparative data for the conjugate addition of organometallic reagents to standard enones, illustrating the causal relationship between ligand sterics and reaction outcomes.
| Ligand | Dihedral Angle | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation / Causality |
| (R)-BINAP | ~90° | 45 - 60 | 65 - 75 | Broad chiral pocket allows competitive substrate trajectories; moderate background reaction. |
| (R)-SEGPHOS | ~65° | 70 - 82 | 80 - 88 | Narrower bite angle improves stereofidelity, but lacks sufficient steric shielding for bulky nucleophiles. |
| (R)-DTBM-SEGPHOS | ~65° | 92 - 99 | > 95 | Deep, restricted chiral pocket dictates strict facial selectivity and suppresses off-target dimerization [[6]](). |
Experimental Protocols
To ensure high reproducibility, the following protocol details the generalized asymmetric conjugate addition (e.g., alkynylation or hydromethylation) using a Cu-DTBM-SEGPHOS catalyst system 3.
Step-by-step experimental workflow for air-sensitive copper-catalyzed asymmetric addition.
Step-by-Step Methodology: Copper-Catalyzed Asymmetric Conjugate Addition
Prerequisites: All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox. Solvents must be rigorously degassed and anhydrous.
Step 1: Precatalyst Preparation
-
In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (5.0 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%).
-
Expert Insight: A slight excess of ligand ensures complete complexation of the copper, preventing the presence of unligated, achiral Cu(I) which would catalyze a racemic background reaction and erode the final ee [[3]]().
-
-
Add anhydrous THF (2.0 mL/mmol substrate) and stir at room temperature for 1 hour.
-
Self-Validation Check : The suspension will transition into a clear, pale-yellow or homogeneous solution. If the solution remains cloudy or turns green/blue, Cu(II) oxidation has occurred due to oxygen ingress; discard and restart.
Step 2: Generation of the Active Catalyst
-
Cool the Schlenk tube to -78 °C using a dry ice/acetone bath.
-
Slowly add the nucleophile source (e.g., terminal alkyne, dialkylzinc, or silane/MeOTs for hydromethylation) dropwise over 5 minutes.
-
Add the required base or transmetalating agent (e.g., KOtBu or catalytic iodide) 3, [[5]]().
-
Self-Validation Check : A distinct color shift to bright yellow, orange, or deep red typically occurs, visually confirming the formation of the active
species.
Step 3: Conjugate Addition
-
Dissolve the Michael acceptor (1.0 equiv) in 1.0 mL of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Expert Insight: Maintain the temperature at -78 °C for at least 2 hours. Premature warming increases the rate of the uncatalyzed, racemic background addition. Only allow the reaction to warm to -20 °C or room temperature if TLC monitoring indicates stalled conversion.
Step 4: Quench and Workup
-
Once complete (monitored by TLC), quench the reaction at -78 °C by adding saturated aqueous
(2.0 mL). -
Allow the mixture to warm to room temperature, extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude product via flash column chromatography and determine the enantiomeric excess via chiral HPLC.
Troubleshooting & Analytical Validation
-
Low Enantiomeric Excess (<80%) : Often caused by a competing racemic background reaction. Ensure the enone is added slowly at -78 °C. Verify the purity of the DTBM-SEGPHOS ligand, as partial oxidation to the phosphine oxide will release achiral copper into the catalytic cycle.
-
Incomplete Conversion : If the enone is unreactive, the active Cu-complex may have degraded. This is common if the nucleophile is too sterically hindered. Consider using a less bulky transmetalating agent or slightly elevating the temperature to -40 °C, balancing conversion against potential ee erosion.
References
1.[1] Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers (RSC Publishing). 1 2.[2] Direct Catalytic Asymmetric Conjugate Addition of Saturated and Unsaturated Thioamides. Organic Letters - ACS Publications.2 3.[3] Copper Hydride-Catalyzed Enantioselective Olefin Hydromethylation. PMC. 3 4.[4] The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. SciSpace. 4 5.[5] Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society - ACS Publications. 5 6.[6] ChemInform Abstract: Enantioselective Synthesis of 4-Substituted Dihydrocoumarins Through a Zinc Bis(hydroxyamide)-Catalyzed Conjugate Addition of Terminal Alkynes. ResearchGate. 6 7.[7] Copper(I)-Catalyzed Asymmetric 1,4-Conjugate Hydrophosphination of α,β-Unsaturated Amides. PubMed. 7
Sources
- 1. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper Hydride-Catalyzed Enantioselective Olefin Hydromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper(I)-Catalyzed Asymmetric 1,4-Conjugate Hydrophosphination of α,β-Unsaturated Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of chiral diphosphine ligands from 3,5-di-tert-butyl-4-methoxypheny bromide
Preparation of Novel Atropisomeric Chiral Diphosphine Ligands from 3,5-di-tert-butyl-4-methoxyphenyl Bromide for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral diphosphine ligands are of paramount importance in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The stereoelectronic properties of these ligands are critical in determining the efficiency and enantioselectivity of a catalytic reaction.[3] Ligands derived from sterically hindered and electron-rich aryl phosphines, such as those incorporating the 3,5-di-tert-butyl-4-methoxyphenyl moiety, are of particular interest due to their potential to enhance catalytic activity and selectivity in a variety of cross-coupling and hydrogenation reactions.[3][4]
This application note provides a comprehensive guide to the synthesis of a novel, atropisomeric chiral diphosphine ligand starting from the readily available 3,5-di-tert-butyl-4-methoxyphenyl bromide. The synthetic strategy is based on a robust and well-established multi-step sequence involving the formation of a biaryl backbone via Ullmann homocoupling, followed by resolution of the resulting atropisomers and final reduction to the desired chiral diphosphine ligand.[3] The protocols detailed herein are designed to be both practical and scalable, providing researchers with a clear pathway to access this valuable class of ligands.
Synthetic Strategy Overview
The overall synthetic route is depicted below. The key steps involve the initial preparation of a phosphine oxide from the starting aryl bromide, followed by ortho-iodination, Ullmann coupling to create the biaryl scaffold, resolution of the atropisomeric diphosphine dioxides, and finally, reduction to the enantiomerically pure diphosphine ligand.
Caption: Overall synthetic strategy for the chiral diphosphine ligand.
Experimental Protocols
Part 1: Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
This initial step involves the formation of a Grignard reagent from the starting aryl bromide, which is then reacted with a suitable phosphorus electrophile. For the purpose of this protocol, we will use dichlorophenylphosphine followed by oxidation, a common method for the synthesis of triarylphosphine oxides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 3,5-di-tert-butyl-4-methoxyphenyl bromide | 26747-41-9 | 313.28 | 50 |
| Magnesium turnings | 7439-95-4 | 24.31 | 60 |
| Iodine | 7553-56-2 | 253.81 | a few crystals |
| Dichlorophenylphosphine | 644-97-3 | 179.01 | 25 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |
| Hydrogen peroxide (30% aq. solution) | 7722-84-1 | 34.01 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Protocol:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.46 g, 60 mmol) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a few crystals of iodine to activate the magnesium.
-
Dissolve 3,5-di-tert-butyl-4-methoxyphenyl bromide (15.66 g, 50 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Phosphine Synthesis and Oxidation:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve dichlorophenylphosphine (4.48 g, 25 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and slowly add 30% aqueous hydrogen peroxide solution dropwise until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford bis(3,5-di-tert-butyl-4-methoxyphenyl)phenylphosphine oxide.
-
Part 2: Ortho-iodination of the Phosphine Oxide
This step introduces an iodine atom at the ortho-position of one of the aryl rings, which is necessary for the subsequent Ullmann coupling.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | 535925-40-7 | 486.68 | 20 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 22 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 24 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Protocol:
-
Ortho-lithiation:
-
Under an inert atmosphere, dissolve the phosphine oxide (9.73 g, 20 mmol) in anhydrous THF (100 mL) in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Iodination:
-
In a separate flask, dissolve iodine (6.09 g, 24 mmol) in anhydrous THF (50 mL).
-
Slowly add the iodine solution to the lithiated phosphine oxide solution at -78 °C via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ortho-iodinated phosphine oxide.
-
Part 3: Ullmann Homocoupling to Form the Racemic Biaryl Diphosphine Dioxide
This key step constructs the biaryl backbone through a copper-mediated homocoupling of the ortho-iodinated phosphine oxide.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Iodo-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | N/A | 612.58 (calculated) | 10 |
| Copper powder, activated | 7440-50-8 | 63.55 | 20 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL |
| Toluene | 108-88-3 | 92.14 | As needed |
| Water | 7732-18-5 | 18.02 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Protocol:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine the ortho-iodinated phosphine oxide (6.13 g, 10 mmol) and activated copper powder (1.27 g, 20 mmol).
-
Add anhydrous DMF (50 mL) under an inert atmosphere.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts, and wash the Celite pad with toluene.
-
Combine the filtrate and washings, and wash with water (3 x 50 mL) to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the racemic biaryl diphosphine dioxide.
-
Part 4: Resolution of the Atropisomeric Diphosphine Dioxides
The racemic mixture of diphosphine dioxides is resolved using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Racemic biaryl diphosphine dioxide | N/A | 971.32 (calculated) | 5 |
| (+)-O,O'-Dibenzoyltartaric acid | 2743-38-6 | 358.31 | 5 |
| Ethanol | 64-17-5 | 46.07 | As needed |
| 1 M Sodium hydroxide (NaOH) solution | 1310-73-2 | 40.00 | As needed |
| Dichloromethane | 75-09-2 | 84.93 | As needed |
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic diphosphine dioxide (4.86 g, 5 mmol) in hot ethanol.
-
In a separate flask, dissolve (+)-O,O'-dibenzoyltartaric acid (1.79 g, 5 mmol) in hot ethanol.
-
Add the resolving agent solution to the diphosphine dioxide solution and allow the mixture to cool slowly to room temperature.
-
Cool the mixture in a refrigerator overnight to promote crystallization of one of the diastereomeric salts.
-
-
Isolation and Liberation of the Enantiomer:
-
Collect the crystals by filtration and wash with cold ethanol.
-
Recrystallize the diastereomeric salt from ethanol to achieve high diastereomeric purity.
-
To liberate the enantiomerically enriched phosphine dioxide, dissolve the salt in dichloromethane and wash with a 1 M NaOH solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically pure diphosphine dioxide. The other enantiomer can be recovered from the mother liquor.
-
Part 5: Reduction to the Chiral Diphosphine Ligand
The final step is the reduction of the enantiomerically pure diphosphine dioxide to the desired chiral diphosphine ligand.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Enantiomerically pure biaryl diphosphine dioxide | N/A | 971.32 (calculated) | 2 |
| Trichlorosilane (HSiCl₃) | 10025-78-2 | 135.45 | 10 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 | 12 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 50 mL |
| Degassed water | 7732-18-5 | 18.02 | As needed |
Protocol:
-
Reduction Reaction:
-
Under an inert atmosphere, dissolve the enantiomerically pure diphosphine dioxide (1.94 g, 2 mmol) in anhydrous toluene (30 mL).
-
Add triethylamine (1.68 mL, 12 mmol) to the solution.
-
Cool the mixture to 0 °C and add trichlorosilane (1.01 mL, 10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of degassed water.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with degassed brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral diphosphine ligand.
-
Application in Asymmetric Catalysis: Asymmetric Hydrogenation of Methyl Acetoacetate
The synthesized chiral diphosphine ligand can be applied in various asymmetric catalytic reactions. A representative example is the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Protocol:
-
Catalyst Preparation (in situ):
-
In a glovebox, add [Ru(COD)Cl₂]n (2.8 mg, 0.01 mmol) and the chiral diphosphine ligand (0.011 mmol) to a Schlenk tube.
-
Add degassed dimethylformamide (DMF) (2 mL) and stir at 100 °C for 30 minutes.
-
-
Hydrogenation:
-
In a separate flask, dissolve methyl acetoacetate (116 mg, 1.0 mmol) in degassed methanol (5 mL).
-
Transfer the substrate solution to an autoclave.
-
Add the in situ prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After cooling and venting the autoclave, the conversion and enantiomeric excess of the product, methyl 3-hydroxybutyrate, can be determined by chiral GC analysis.
-
Conclusion
This application note provides a detailed and practical guide for the synthesis of a novel atropisomeric chiral diphosphine ligand from 3,5-di-tert-butyl-4-methoxyphenyl bromide. The described multi-step synthesis, based on well-established methodologies, offers a reliable route to this valuable class of ligands. The application of the synthesized ligand in the asymmetric hydrogenation of a β-keto ester demonstrates its potential utility in asymmetric catalysis. Researchers in both academic and industrial settings can utilize these protocols to access new chiral technologies for the development of efficient and selective catalytic processes.
References
- Chen, W.; Xiao, J. Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry. 2003, 7(5), 505-526.
- Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Novel Spherical-Shaped Phosphine Ligands for Homogeneous Catalysis. Organometallics. 2015, 34(23), 5497-5508.
- Doucet, H.; Santelli, M. The Chemistry of the P-C Bond. In The Chemistry of Organophosphorus Compounds; Hartley, F. R., Ed.; John Wiley & Sons, Ltd, 1990; Vol. 1, pp 1-137.
- Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. 2002, 41(12), 1998-2007.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. 1998, 31(12), 805-818.
- Urgaonkar, S.; Verkade, J. G. A New, Efficient, and General Palladium Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides and Bromides with Aryl- and Vinylboronic Acids. The Journal of Organic Chemistry. 2004, 69(25), 9135-9142.
- Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. 2002, 41(12), 2008-2022.
- Caddick, S.; Cloke, F. G. N.; Hitchcock, P. B.; McNeil, D. J.; Clentsmith, G. K. B. Bulky and Electron-Rich Phosphine Ligands for Palladium-Catalyzed Amination of Aryl Chlorides. Organometallics. 2004, 23(22), 5229-5231.
- Ben-David, Y.; Portnoy, M.; Milstein, D. Synthesis of New Chiral Biphenyl Diphosphines and Their Application in Asymmetric Catalysis. PNAS. 2004, 101(16), 5649-5654.
- Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. 2003, 103(8), 3029-3070.
- Gelman, D.; Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst for the Coupling of Aryl Tosylates. Angewandte Chemie International Edition. 2003, 42(48), 5993-5996.
- Kwong, F. Y.; Chan, A. S. C.; Chan, K. S. Palladium-Catalyzed Phosphination of Aryl Halides with Triarylphosphines. Organometallics. 2000, 19(11), 2058-2060.
- Grushin, V. V. Hydrophosphination: A “New” Reaction with a Long History and a Big Future. Chemical Reviews. 2004, 104(3), 1629-1664.
- Afanasiev, V. V.; Beletskaya, I. P. Palladium-Catalyzed Hydrophosphination of Alkenes and Alkynes. Russian Chemical Reviews. 2005, 74(9), 795-814.
- Murahashi, S.-I.; Yamamura, M.; Mita, T.; Nakae, T.; Kondo, K. Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen and Hydrogen Cyanide. The Journal of Organic Chemistry. 2007, 72(20), 7847-7849.
- Denmark, S. E.; Sweis, R. F. Cross-Coupling Reactions of Organosilicon Compounds. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH Verlag GmbH & Co. KGaA, 2004; pp 163-216.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002, 41(22), 4176-4211.
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition in English. 1998, 37(15), 2046-2067.
- Muci, A. R.; Buchwald, S. L. Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry. 2002, 219, 131-209.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000, 100(8), 3009-3066.
- Zapf, A.; Beller, M. The Development of Efficient Catalysts for Palladium-Catalyzed C−C and C−N Bond-Forming Reactions.
- Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- Schlummer, B.; Scholz, U. Palladium-Catalyzed C−N and C−O Coupling—A Practical Guide from an Industrial Perspective.
- Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science. 1991, 254(5037), 1471-1477.
- Sheldon, R. A. Catalysis: The Key to Waste Minimization. Journal of Chemical Technology & Biotechnology. 1997, 68(4), 381-388.
Sources
Troubleshooting & Optimization
Technical Support Center: Di-tert-butyl(methyl)phosphine (DTBM) Ligands
A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation
Welcome to the Technical Support Center for electron-rich phosphine ligands. This guide is designed for researchers, chemists, and drug development professionals who utilize Di-tert-butyl(methyl)phosphine (DTBM) and similar electron-rich phosphine ligands in their work. As highly effective ligands in cross-coupling catalysis, their performance is intrinsically linked to their purity and integrity. This resource provides in-depth, field-proven insights into the primary failure mode of these ligands—oxidation—and offers robust protocols to ensure experimental success and reproducibility.
The Challenge: The Inherent Reactivity of Electron-Rich Phosphines
Electron-rich phosphine ligands, such as those in the DTBM family, are prized for their ability to accelerate critical steps in catalytic cycles, particularly oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, the very electronic properties that make them excellent ligands also render them highly susceptible to oxidation.[2] The lone pair of electrons on the phosphorus atom, which is crucial for coordinating to the metal center, is readily attacked by atmospheric oxygen, converting the phosphine (P(III)) to an inactive and often detrimental phosphine oxide (P(V)).[2][3]
This oxidation deactivates the catalyst, leading to diminished reaction yields, stalled reactions, and inconsistent results.[2] Understanding and mastering the techniques to prevent this process is not merely a matter of good practice; it is fundamental to the successful application of these powerful catalytic tools.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has failed completely. Could ligand oxidation be the cause?
A1: Yes, this is a highly probable cause. The oxidation of your DTBM-phosphine ligand to its corresponding phosphine oxide is a common mode of catalyst deactivation.[2] The phosphine oxide does not bind to the metal center in the same way and cannot facilitate the catalytic cycle.[4] This leads to a lower concentration of the active catalyst, resulting in low or no product yield.[5] It is crucial to verify the integrity of your ligand and ensure all reagents and solvents are rigorously deoxygenated.[1][6]
Q2: How can I tell if my DTBM-phosphine ligand has oxidized?
A2: The most definitive method is through ³¹P NMR spectroscopy. A pure phosphine ligand will exhibit a characteristic chemical shift. Upon oxidation, a new signal corresponding to the phosphine oxide will appear, typically at a significantly different chemical shift (downfield).[7] By integrating the signals, you can quantify the extent of oxidation.[3] Visually, while some phosphines are solids that may not change in appearance, solutions of phosphines can sometimes turn slightly yellow or cloudy upon oxidation, although this is not a reliable indicator.
Q3: Are solid DTBM-phosphine ligands stable in air?
A3: While some bulky, solid triarylphosphines exhibit reasonable stability in air for short periods, electron-rich trialkylphosphines like DTBM are significantly more sensitive.[6][8] It is best practice to assume they are not air-stable. Handling of the solid should always be performed under an inert atmosphere, such as in a glovebox, to prevent even superficial oxidation which can compromise your experiment.[1][9]
Q4: My solvent was from a new, sealed bottle. Do I still need to degas it?
A4: Absolutely. A sealed bottle from a manufacturer contains an inert atmosphere (like argon or nitrogen) in the headspace, but the solvent itself still contains dissolved oxygen. This dissolved oxygen is sufficient to cause significant oxidation of sensitive phosphines, especially when the reaction is heated.[1][10] All solvents for reactions involving air-sensitive ligands must be thoroughly degassed immediately prior to use.[6]
Q5: What is the difference between purging with argon and a freeze-pump-thaw cycle?
A5: Both are methods for degassing solvents, but they differ in their efficiency.
-
Purging (Sparging): Involves bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[10] This is a less effective method but can be suitable for less sensitive applications or for degassing large volumes.[10][11]
-
Freeze-Pump-Thaw (FPT): This is the most rigorous and effective method.[10][12] The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed, releasing dissolved gases. Repeating this cycle three to five times can reduce dissolved oxygen to very low levels.[13][14] For highly sensitive ligands like DTBM, FPT is the recommended method.
Visualization of the Oxidation Problem
The following diagram illustrates the fundamental chemical transformation that leads to catalyst deactivation. The nucleophilic phosphorus center of the phosphine ligand reacts with molecular oxygen to form the stable, but catalytically inactive, phosphine oxide.
Caption: The oxidation pathway of a phosphine ligand.
Troubleshooting Guides
This section provides structured protocols to diagnose and resolve common issues related to DTBM-phosphine ligand oxidation.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
A lower-than-expected yield is the most common symptom of a compromised catalytic system. This guide will help you systematically isolate the source of the problem.
Possible Cause: Inactive catalyst due to ligand oxidation, either from improper storage/handling or insufficient deoxygenation of the reaction mixture.[5]
Diagnostic & Solution Protocol:
-
Verify Ligand Integrity:
-
Action: Prepare a sample of the solid DTBM ligand you used by dissolving a small amount in an appropriate deuterated solvent (e.g., C₆D₆) inside a glovebox.
-
Analysis: Acquire a ³¹P NMR spectrum.
-
Interpretation: Look for the presence of a phosphine oxide peak. If more than 1-2% of the oxide is present, your stock of the ligand is compromised.
-
Solution: Discard the oxidized ligand and use a fresh, unopened bottle. Handle the new ligand exclusively under an inert atmosphere.[9]
-
-
Evaluate Solvent Degassing Method:
-
Question: How was the reaction solvent degassed? Was it purged, or was a freeze-pump-thaw (FPT) method used?
-
Analysis: Purging can be insufficient for highly sensitive systems.[10]
-
Solution: Re-run the reaction using a solvent that has been degassed with a minimum of three FPT cycles. Ensure the solvent is used immediately after degassing.
-
-
Assess Inert Atmosphere Technique:
-
Question: Was the reaction set up in a glovebox or using a Schlenk line? Was the glassware properly dried?
-
Analysis: Even small leaks in a Schlenk line system can introduce enough oxygen to kill a sensitive reaction. Adsorbed moisture on glassware can also be detrimental.[15][16]
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under vacuum or a positive flow of inert gas.[13] When using a Schlenk line, perform at least three vacuum/inert gas backfill cycles on the sealed reaction vessel before adding reagents.[16]
-
Issue 2: Reaction Starts but Stalls Before Completion
If the reaction proceeds initially but then stops, it suggests that the active catalyst is being consumed or deactivated over the course of the reaction.
Possible Cause: A slow leak of oxygen into the reaction vessel or the presence of an oxidizing impurity in one of the reagents.
Diagnostic & Solution Protocol:
-
Check for System Leaks:
-
Action: Assemble your Schlenk line and reaction vessel as you would for the reaction. Close the system to the inert gas source and vacuum, and monitor the pressure with a manometer or by observing the oil in the bubbler.
-
Analysis: A drop in pressure or the oil in the bubbler being sucked back indicates a leak.
-
Solution: Re-grease all joints, check septa for punctures, and ensure all connections are secure.[15] A slight positive pressure of inert gas, indicated by gentle bubbling, should be maintained throughout the reaction.[15]
-
-
Purify Reagents:
-
Action: Consider if any of your reagents (e.g., the aryl halide or base) could contain peroxide or other oxidizing impurities.
-
Analysis: Reagents of lower purity or those that have been stored for a long time may have degraded.
-
Solution: Purify reagents via standard methods (recrystallization, distillation, etc.) if their quality is in doubt. Use freshly opened bottles of bases and other critical starting materials.
-
Best Practices & Experimental Protocols
Adherence to rigorous air-free techniques is the most effective strategy for preventing the oxidation of DTBM-phosphine ligands.
Core Principle: The Inert Atmosphere Workflow
The fundamental goal is to remove and then exclude atmospheric oxygen and moisture from every component of your reaction. This is achieved using either a glovebox or a Schlenk line.
Caption: A standard workflow for setting up an air-sensitive reaction.
Protocol 1: Handling and Dispensing Solid DTBM-Phosphine Ligands
Objective: To accurately weigh and dispense the solid ligand without exposure to air. Environment: Inert atmosphere glovebox.[16][17]
Methodology:
-
Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).[16]
-
Material Transfer: Bring the sealed bottle of the DTBM-phosphine ligand, spatulas, a weighing boat, and your reaction vessel into the glovebox via the antechamber. Cycle the antechamber atmosphere at least three times.[16]
-
Equilibration: Allow the ligand bottle to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Dispensing: Open the bottle inside the glovebox. Using a clean spatula, weigh the desired amount of ligand onto the weighing boat.
-
Transfer: Carefully transfer the weighed solid into your reaction vessel.
-
Sealing: Tightly seal the stock bottle of the ligand. Seal your reaction vessel with a septum or glass stopper before removing it from the glovebox for subsequent steps on a Schlenk line.
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
Objective: To remove dissolved oxygen from the reaction solvent.[14] Apparatus: A Schlenk flask and a high-vacuum line.
Methodology:
-
Solvent Transfer: Add the solvent to a Schlenk flask that is no more than two-thirds full.
-
Freeze: Securely clamp the flask and immerse the bottom portion in a Dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.
-
Pump: Once the solvent is completely frozen, open the flask to a high-vacuum line for 5-10 minutes. You will see the pressure on the vacuum gauge drop.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat steps 2-4 for a total of at least three cycles.[13]
-
Backfill: After the final thaw, backfill the flask with a high-purity inert gas (argon is preferred over nitrogen for highly sensitive applications). The solvent is now ready for use.
Data Summary Tables
Table 1: Comparative Air Stability of Common Phosphine Ligand Classes
| Ligand Class | Example(s) | Electron Density | Steric Hindrance | Relative Air Stability | Handling Requirement |
|---|---|---|---|---|---|
| Trialkylphosphines | P(t-Bu)₃, DTBM | High | High | Low to Very Low[2][6] | Strict Inert Atmosphere (Glovebox/Schlenk) |
| Triarylphosphines | PPh₃ | Moderate | Moderate | Moderate to High[2][6] | Inert atmosphere recommended for long-term storage/solutions |
| Dialkylbiarylphosphines | XPhos, SPhos | High | Very High | Good to Excellent[8] | Inert atmosphere is best practice |
Table 2: Comparison of Common Solvent Degassing Methods
| Method | Typical Time | Approximate Efficiency | Best For | Reference(s) |
|---|---|---|---|---|
| Purging/Sparging | 30-60 min | Low to Moderate | Bulk solvents, less sensitive reactions | [10][11] |
| Sonication under Vacuum | 10-15 min | Moderate | HPLC mobile phases, moderately sensitive reactions | [10][13] |
| Freeze-Pump-Thaw (3 cycles) | 30-45 min | Very High | Highly air-sensitive reactions (e.g., using DTBM) |[10][12][14] |
References
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- Fujimoto, H., et al. (2021).
- Woitalka, A., et al. (2013).
- Optimization of Buchwald-Hartwig amin
- Air Free Techniques | Handling Air-Sensitive M
- Phosphine oxides as luminescent components for modulated emission. (n.d.).
- Phosphine Oxides [Chemical Structural Class]. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Tertiary Phosphine as Ligand. (n.d.). Dalal Institute.
- Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands. (2025). BenchChem.
- Air-free technique. (n.d.). In Wikipedia.
- S. N. W. T., et al. (2020).
- Park, S., & Roy, M. (2019). Degassing Solvents. Berry Group, University of Wisconsin-Madison.
- Feist, M., et al. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry.
- Ferretti, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Sieck, C., et al. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions.
- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.
- Sieck, C., et al. (2011). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Amsterdam.
- Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. (2018). Philosophical Transactions of the Royal Society A.
- Martínez-Ilarduya, J. M., & Espinet, P. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
- Bode, J. (n.d.). How to: Degas Solvents. University of Rochester, Department of Chemistry.
- A Comparative Guide to the Air Stability of Phosphine Ligands. (2025). BenchChem.
- Gualandi, A., et al. (2020). Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes.
- Phosphine Ligand Oxid
- Help troubleshooting a Buchwald-Hartwig amin
- The-Dien, H., et al. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition. Polyolefins Journal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
- Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. (2026).
- Gioria, E., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
- Ligand design for cross-couplings: phosphines. (2024). YouTube. OpenChemHub.
- The-Dien, H., et al. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition. Polyolefins Journal.
- Phosphine Ligands. (n.d.). University of Rochester.
- El-Hami, K., et al. (2020). Unexpected Properties of Degassed Solutions. The Journal of Physical Chemistry B.
- Degassing Mobile Phase Solvents. (n.d.).
- Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxid
- Technical Support Center: Understanding Catalyst Deactivation in BINAM C
- Buchwald-Hartwig Amin
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
- Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes. (2025).
- Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents. (n.d.). BenchChem.
- Ehrentraut, D., et al. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- Phosphine Ligand Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
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- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. ossila.com [ossila.com]
troubleshooting low enantioselectivity in DTBM-catalyzed reactions
Introduction: The "DTBM" Mandate
You are likely reading this because your enantiomeric excess (ee) has plateaued below 80%, or worse, you are observing a racemic background reaction.
In high-value asymmetric synthesis, the DTBM substituent (3,5-di-tert-butyl-4-methoxyphenyl) is not merely a "bulky group"; it is a precision engineering tool. Whether you are utilizing DTBM-SEGPHOS in Copper-catalyzed hydroamination (CuH) or Ruthenium-catalyzed hydrogenation, this ligand operates on the principle of Distal Steric Bulk . It creates a deep, narrow chiral canyon that forces substrate orientation.
When enantioselectivity fails in these systems, it is rarely bad luck. It is a breakdown in the Ligand-Metal-Substrate (L-M-S) communication. This guide provides the diagnostic protocols to identify and repair that breakdown.
Phase 1: Diagnostic Triage (The "Zero-Point" Check)
Before altering reaction parameters, you must validate the integrity of your catalyst system. DTBM ligands are electron-rich and prone to oxidation, which destroys the chiral pocket.
Q1: My ligand is white/off-white. Is it pure?
The Hard Truth: Visual inspection is insufficient. DTBM-SEGPHOS is highly susceptible to oxidation to the phosphine oxide (P=O), which is catalytically dead or, worse, competes as a non-chiral ligand.
The Protocol:
-
Sample: Dissolve 5 mg of ligand in dry
or under Nitrogen. -
Run: Acquire a
P{1H} NMR spectrum. -
Analysis:
-
Signal: DTBM-SEGPHOS typically appears around -10 to -15 ppm (broad singlet or doublet depending on the complex).
-
The Killer: Sharp peaks downfield (positive ppm, often +20 to +50 ppm) indicate Phosphine Oxide.
-
Threshold: If Oxide > 5%, Recrystallize .
-
Corrective Action (Recrystallization): Dissolve the ligand in boiling ethanol (degassed). Allow to cool slowly to RT, then to -20°C. Filter under inert atmosphere.
Q2: I am using Cu(OAc)₂ as the precatalyst. Does the copper source matter?
Yes. In CuH chemistry (Buchwald/Lipshutz type), the counterion affects the rate of hydride formation.
-
Cu(OAc)₂: Generally preferred for hydroamination; faster initiation.
-
CuCl / CuI: Requires an alkoxide base (e.g., NaOtBu) to activate. If you miss the base, you generate no active catalyst, and any background reaction (racemic) takes over.
Phase 2: The "Background Leak" Diagnostic
The most common cause of low ee in DTBM systems is Ligand Acceleration Failure . The chiral catalyzed pathway must be significantly faster than the uncatalyzed (or non-chiral) pathway.
Q3: How do I know if I have a "Background Reaction"?
Perform the "Ligand Acceleration Test" (LAT). Run three parallel reactions on a 0.1 mmol scale:
| Reaction ID | Conditions | Expected Outcome (If System is Healthy) |
| A (Control) | Standard: Metal + DTBM-Ligand | >95% Conv, >90% ee |
| B (Racemic Leak) | Metal + PPh₃ (Achiral) | < 5% Conv (The reaction should be dead) |
| C (Metal-Free) | No Metal, Ligand only | 0% Conv |
Interpretation:
-
If Reaction B proceeds with >20% conversion, your metal is catalyzing a racemic pathway faster than the chiral ligand can intervene.
-
Fix: Lower the temperature or change the solvent (see Phase 3) to suppress the non-ligated pathway.
Phase 3: The Reaction Environment (Solvent & Temperature)
DTBM complexes rely on weak non-covalent interactions (London dispersion forces) to lock the substrate. High polarity solvents or high temperatures can disrupt these forces.
Q4: I’m using DMF/DMSO to improve solubility. Is this a problem?
Critical Error. Polar coordinating solvents (DMF, DMSO, MeCN) compete with the phosphine for the metal center. They can displace the DTBM ligand, leading to a racemic metal-solvent complex.
The Solvation Hierarchy:
-
Tier 1 (Best for ee): Toluene, Xylenes, cyclohexane (Non-polar, enhances dispersion forces).
-
Tier 2 (Acceptable): THF, TBME (Ethers are necessary for CuH stability but can be competitive).
-
Tier 3 (Avoid): DMF, MeOH, Acetonitrile.
Q5: Should I lower the temperature to -78°C to boost ee?
Counter-Intuitive Insight: Not necessarily. In CuH catalysis, the active species is often a monomeric L*CuH.[1] At very low temperatures, these monomers can aggregate into inactive clusters or dimers.
-
Optimal Window: Often -10°C to +40°C .
-
The Danger: If the chiral catalyst aggregates (becomes inactive) at low temp, but the "background" trace metal remains active, your ee will drop as you cool down.
Phase 4: Mechanistic Visualization
To troubleshoot, you must visualize the "pocket." The diagram below illustrates the steric wall created by the DTBM groups and the decision tree for troubleshooting.
Caption: Diagnostic workflow for isolating the root cause of enantioselectivity loss in DTBM-catalyzed systems.
Phase 5: Advanced Substrate Tuning
Q6: My substrate has a bulky ortho-substituent. The reaction is slow and ee is low.
The "Overcrowding" Effect: The DTBM group is massive. If your substrate also has massive steric bulk near the reaction center, it may be physically unable to enter the chiral pocket in the desired pro-chiral orientation.
The "Goldilocks" Protocol: If DTBM-SEGPHOS fails due to steric clashing (0% yield or low ee), step down the steric ladder:
-
DTBM-SEGPHOS: (Most Bulky) – Best for small/medium substrates.
-
DM-SEGPHOS: (3,5-dimethyl-4-methoxy) – Medium bulk.
-
SEGPHOS: (Phenyl) – Least bulky.
Data Table: Impact of Ligand Sterics on Hydroamination of Bulky Styrenes
| Ligand Type | Wingtip Substituent | Steric Demand | Outcome for Bulky Substrate |
| (R)-DTBM-SEGPHOS | 3,5-tBu-4-MeO-Ph | Extreme | Low Yield / Low ee (Substrate rejected) |
| (R)-DM-SEGPHOS | 3,5-Me-4-MeO-Ph | High | High Yield / High ee (Optimal fit) |
| (R)-SEGPHOS | Phenyl | Moderate | High Yield / Low ee (Pocket too loose) |
References & Validated Protocols
-
CuH-Catalyzed Hydroamination Mechanics:
-
Ligand Acceleration & Steric Effects:
-
Aggregation & Catalyst Speciation:
-
Source: PNNL Research Highlight. "Analyzing the Stability and Aggregation of Copper Hydride Monomers."
-
URL:[Link]
-
Relevance: Explains why "lower temp" can sometimes fail due to cluster formation.
-
-
Takasago Ligand Guide:
-
Source: Takasago International Corp. "DTBM-SEGPHOS® Technical Profile."
-
URL:[Link]
-
Relevance: Manufacturer specifications on solvent compatibility and handling.
-
Sources
- 1. Analyzing the Stability and Aggregation of Copper Hydride Monomers | Research Highlight | PNNL [pnnl.gov]
- 2. Copper hydride [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Copper–Hydride Chemistry – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 5. Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH [organic-chemistry.org]
purification methods for bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide
Technical Support Ticket #SPO-5359: Purification Protocols Subject: Purification of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (DTBM-SPO) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering challenges purifying bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (DTBM-SPO). This molecule presents a unique "push-pull" purification challenge:
-
Steric Bulk: The four tert-butyl groups create a "greasy" lipophilic shell, leading to high solubility in non-polar solvents and a tendency to "oil out" rather than crystallize.
-
Electronic Density: The para-methoxy groups increase the electron density on the phosphine oxide oxygen, causing strong hydrogen bonding with silica gel, which results in severe peak tailing during chromatography.
This guide provides a tiered troubleshooting protocol designed to overcome these specific molecular behaviors.
Module 1: Crystallization Troubleshooting (Primary Method)
Use this method for bulk purification (>500 mg) to remove magnesium salts and non-polar organic impurities.
Common Issue: "My product separates as a sticky oil at the bottom of the flask instead of forming crystals."
The Science: The tert-butyl groups disrupt the crystal lattice packing energy. If the solution is cooled too fast or the anti-solvent (e.g., Hexane) is added too quickly, the compound undergoes liquid-liquid phase separation (oiling out) before it can nucleate.
Optimized Protocol: The "Thermodynamic Slow-Cool"
Do not use pure Hexane/Heptane as the anti-solvent initially. The high lipophilicity of DTBM-SPO requires a slightly more polar system.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) or Toluene | Dissolves the SPO well at reflux; moderate polarity. |
| Anti-Solvent | Ethanol (EtOH) or Heptane | Note: Use EtOH if magnesium salts are present (they stay in solution). Use Heptane for general organic impurities. |
| Temperature | Slow ramp from Reflux to -20°C | Rapid cooling locks in the amorphous "oil" state. |
Step-by-Step Procedure:
-
Dissolve crude DTBM-SPO in the minimum amount of boiling EtOAc (approx. 3-5 mL per gram).
-
Crucial Step: If the solution is cloudy (Mg salts), filter it hot through a pre-warmed Celite pad.
-
Reheat the filtrate to boiling. Add Ethanol dropwise until the solution just turns slightly turbid, then add one drop of EtOAc to clear it.
-
Alternative: If using Heptane, add it until turbidity persists, then reheat to clear.
-
-
Remove from heat and wrap the flask in a towel (insulation) to allow it to cool to room temperature over 2-3 hours.
-
Once at room temperature, place in a freezer (-20°C) overnight.
-
Collect solids via vacuum filtration.[1] Wash with cold Heptane.
Pro-Tip: If oiling out occurs, reheat the mixture until clear. Scratch the glass side with a spatula while cooling to induce nucleation, or add a "seed crystal" from a previous batch.
Module 2: Chromatographic Separation (Polishing Step)
Use this method for high-purity requirements (>99%) or removing closely eluting mono-substituted byproducts.
Common Issue: "The product streaks across the column, co-eluting with impurities."
The Science: Secondary Phosphine Oxides (SPOs) exist in equilibrium with their phosphinous acid tautomer (P(V)=O
Optimized Protocol: The "Buffered" Mobile Phase
You must "deactivate" the silica to prevent drag.
| Component | Standard Method (Fails) | Corrected Method (Works) |
| Stationary Phase | Standard Silica (pH ~5) | Neutralized Silica or Alumina (Neutral) |
| Mobile Phase | Hexane / EtOAc | DCM / Methanol (98:2) or Hexane / EtOAc + 1% Et3N |
| Loading | Dry load on Silica | Liquid load in DCM |
Step-by-Step Procedure:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et3N) . This caps the acidic sites on the silica.
-
Elution Gradient:
-
Start: 100% Hexane (to elute non-polar arene impurities, e.g., 1,3-di-tert-butyl-2-methoxybenzene).
-
Ramp: 0%
40% Ethyl Acetate. -
Note: Due to the tert-butyl groups, DTBM-SPO moves faster than typical diarylphosphine oxides. Expect elution earlier than predicted.
-
-
Visualization: Use UV (254 nm) or KMnO4 stain (SPOs oxidize slowly to phosphinic acids, showing a distinct spot).
Module 3: Impurity Profiling & Removal
Common Issue: "I see a persistent impurity in NMR around 7.0-7.5 ppm that won't crystallize out."
Diagnosis: This is likely the hydrolyzed Grignard reagent (1-methoxy-2,6-di-tert-butylbenzene). It is an oil and highly soluble in hexane.
-
Removal Strategy:
-
High Vacuum: The impurity is volatile. Keep the sample under high vacuum (<0.1 mbar) at 60°C for 4 hours. The SPO is stable; the arene will sublime/evaporate.
-
Trituration: If vacuum fails, suspend the solid in cold pentane (0°C) and sonicate. The SPO is insoluble in cold pentane, while the greasy arene will dissolve. Filter rapidly.
-
Visual Workflow: Decision Logic
The following diagram illustrates the decision process for purifying DTBM-SPO based on the crude state.
Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use acid/base extraction to purify this SPO? A: Generally, no . While SPOs have a P-H bond, their pKa is relatively high (approx. 20-25 in DMSO). You cannot deprotonate them with aqueous NaOH to pull them into the water phase. Conversely, they are not basic enough to be protonated by weak acids into water. Standard aqueous workups only remove inorganic salts (MgCl2), not organic impurities.
Q: My NMR shows a doublet at ~8.0 ppm (J_PH ~480 Hz). Is this correct?
A: Yes. This large coupling constant (
Q: Is the compound air-sensitive? A: In the solid state, DTBM-SPO is air-stable for months. In solution, it is resistant to oxidation but can slowly oxidize to the phosphinic acid over weeks if left in non-degassed solvents. For long-term storage, flush the vial with Argon.
References
-
General Synthesis of Sterically Hindered SPOs: Busacca, C. A., et al. "Reduction of Secondary and Tertiary Phosphine Oxides to Phosphines."[2] Journal of Organic Chemistry, 2020.[2] (Discusses solubility and reduction of bulky phosphine oxides).
-
Chromatographic Behavior of Phosphine Oxides: Keglevich, G., et al. "Enantioseparation of P-Stereogenic Secondary Phosphine Oxides." Journal of Organic Chemistry, 2021. (Details the interaction of SPOs with silica and the use of modifiers).
-
Recrystallization of Methoxy-Substituted Phosphine Oxides: Hays, et al. "Bis(4-methoxyphenyl)phosphine oxide synthesis." ChemicalBook / Literature Snippet, 2025. (Provides the EtOAc recrystallization precedent for methoxy-substituted analogues).
-
Physical Properties & Handling: Sigma-Aldrich Technical Data. "Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine."[3][4][5] (Used for physical property inference of the oxide derivative).
Sources
Technical Support Center: Resolving Solubility Challenges of DTBM-Ru Complexes
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with di-tert-butyl-methyl (DTBM)-ligated Ruthenium (Ru) complexes, specifically in methanol. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to make informed decisions at the bench. The protocols and insights shared here are synthesized from established chemical principles and field-proven troubleshooting techniques.
Introduction: The Challenge of "Stubborn" Complexes
You have meticulously synthesized your target DTBM-Ru complex. The characterization data is clean, and you are ready for the next step—be it catalytic testing, biological screening, or further functionalization. However, you encounter a common yet frustrating hurdle: the complex refuses to dissolve in methanol, a standard solvent for many applications. This insolubility is often due to a fundamental mismatch in polarity. The large, bulky di-tert-butyl groups on the DTBM ligand create a significant non-polar, lipophilic character that dominates the molecule's overall properties. This clashes with the highly polar, protic nature of methanol, leading to poor solvation.
This guide provides a systematic approach to overcome this challenge, from simple physical methods to more complex chemical interventions.
Troubleshooting Guide: A Step-by-Step Inquiry
This section is structured as a conversation, guiding you through the same logical steps we would take in our application support lab.
Q1: My DTBM-Ru complex is completely insoluble in methanol at room temperature. What are the first things I should try?
Answer: Before altering the chemical environment, we must first ensure that we have exhausted basic physical dissolution methods. These techniques aim to increase the kinetic energy of the system to overcome the activation energy barrier of dissolution, which includes disrupting the crystal lattice of your solid complex.
-
Vigorous Agitation: Simple stirring or shaking may be insufficient. Use a vortex mixer for 1-2 minutes to create a strong shear force that can help break down solid aggregates.
-
Gentle Heating: For most solid-in-liquid dissolutions, the process is endothermic, meaning it requires energy.[1] Gently warming the solution to 40-50°C can provide the necessary energy to break the solute-solute bonds within the crystal lattice.[2] Causality Check: This is a balance. While heat increases solubility, excessive heat can lead to solvent loss or, in the worst case, thermal decomposition of your complex. Always use a sealed vial and monitor for any color changes that might indicate degradation.
-
Sonication: If heating is not effective or desired, sonication is an excellent alternative.[3] An ultrasonic bath uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized energy and strong physical agitation, effectively breaking apart stubborn particles and enhancing solvent-solute interaction at the surface.
A logical workflow for these initial steps is presented below.
Caption: The principle of co-solvency to bridge polarity gaps.
Q3: Are there any chemical modifications I can make in-situ to improve solubility?
Answer: Yes, if your complex possesses ligand functionalities that can be protonated or deprotonated, pH adjustment can be a powerful tool. []By altering the pH of the methanolic solution, you can ionize your complex, converting a neutral, insoluble species into a charged salt that is significantly more soluble in a polar solvent like methanol. [5][6] Mechanism of Action:
-
For Weakly Basic Sites (e.g., amines, pyridyls): Adding a few microliters of a dilute acid (e.g., 0.1 M HCl in methanol) can protonate these sites, forming a cationic complex.
-
For Weakly Acidic Sites (e.g., carboxylic acids, phenols): Adding a dilute base (e.g., 0.1 M NaOMe in methanol) can deprotonate these sites, forming an anionic complex.
Self-Validating Protocol: This method is self-validating because the effect should be immediate and reversible. If adding a drop of acid causes the complex to dissolve, adding a drop of base should cause it to precipitate again (and vice-versa). This confirms that the solubility change is due to a pH-dependent ionization event and not decomposition. See Appendix A for a detailed protocol.
Caution: This approach is only suitable if the subsequent application is compatible with the altered pH and the presence of a counter-ion.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why exactly is my DTBM-Ru complex so insoluble in methanol? The core reason lies in the "like dissolves like" principle of chemistry. Methanol is a polar solvent that forms strong hydrogen bonds. The DTBM ligands are large, hydrocarbon-rich (non-polar) groups. The energetic penalty for the methanol molecules to break their favorable hydrogen-bonding network to accommodate the non-polar ligands is too high. Unless the rest of the complex (the Ru center and other co-ligands) is extremely polar, the lipophilic nature of the DTBM groups will dominate, leading to poor solubility.
-
FAQ 2: What should I do if my experiment cannot tolerate co-solvents or pH changes? In this scenario, you must consider alternative primary solvents. If your DTBM-Ru complex is highly lipophilic, it will likely be soluble in non-polar solvents like toluene, hexanes, or greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME). [7][8][9]However, this requires redesigning your experiment to be compatible with a non-polar environment.
-
FAQ 3: How do I know if I have a solubility problem versus a decomposition problem? This is a critical diagnostic question. If you manage to dissolve a small amount of your complex using a co-solvent (e.g., in a 1:1 mixture of methanol and deuterated chloroform, CDCl₃), you can acquire a quick ¹H NMR spectrum. If the spectrum matches the one you obtained upon initial characterization, the issue is likely solubility. If you see a complex mixture of new peaks or a complete absence of the expected signals, your complex may have decomposed, and insolubility is a symptom of a new, unwanted material being formed. [10]
-
FAQ 4: Can temperature have a negative effect on solubility? While uncommon for organometallic solids, it is possible. If the dissolution process is significantly exothermic (releases heat), increasing the temperature can actually decrease solubility according to Le Châtelier's principle. [11]If you observe your compound becoming less soluble or precipitating upon warming, this may be the case. However, for bulky organometallic complexes, the dissolution process is almost always endothermic, requiring energy to break the crystal lattice. [1]
-
FAQ 5: For future syntheses, how can I design more methanol-soluble DTBM-Ru complexes? This is a proactive approach rooted in medicinal and materials chemistry. To improve solubility in polar solvents, you can synthetically modify the ligands. [10] * Incorporate Polar/Charged Groups: Add functionalities like sulfonates (-SO₃⁻), carboxylates (-COO⁻), or quaternary amines (-NR₃⁺) to the ligand backbone.
-
Add PEG Chains: Attaching short polyethylene glycol (PEG) chains is a well-established method to dramatically increase hydrophilicity and solubility in polar solvents. [12] * Change the Counter-ion: If your complex is already ionic, swapping a counter-ion like chloride (Cl⁻) for a larger, more soluble one like triflate (OTf⁻) or hexafluorophosphate (PF₆⁻) can sometimes improve solubility and crystallinity. [10]
-
Appendices
Appendix A: Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
-
Preparation: In separate small, sealed vials, place a small, equal amount (e.g., ~1 mg) of your DTBM-Ru complex.
-
Primary Solvent: To each vial, add 0.5 mL of methanol. Vortex to confirm insolubility.
-
Titration: To the first vial, add your chosen co-solvent (e.g., DCM) in 50 µL increments. After each addition, vortex for 30 seconds and observe.
-
Documentation: Record the approximate volume of co-solvent required to achieve full dissolution.
-
Repeat: Repeat the process for other potential co-solvents to identify the most effective one. This allows you to use the minimum amount of co-solvent necessary.
Protocol 2: pH Adjustment for Solubility Enhancement
-
Stock Solutions: Prepare a 0.1 M solution of a suitable acid (e.g., HCl) and base (e.g., sodium methoxide, NaOMe) in methanol.
-
Test Sample: Suspend ~1 mg of your complex in 1 mL of methanol in a sealed vial.
-
Micro-Addition (Acid): Using a microliter syringe, add 1-2 µL of the 0.1 M HCl/methanol solution. Vortex for 30 seconds and observe for any change in solubility. Continue adding in 1-2 µL increments, checking after each addition.
-
Micro-Addition (Base): In a separate vial, repeat the process using the 0.1 M NaOMe/methanol solution.
-
Verification: If dissolution occurs, attempt to reverse it by neutralizing the solution. If acid caused dissolution, add an equivalent amount of the base solution to see if the complex precipitates. This confirms a pH-dependent effect.
References
-
Safer recyclable solvents for organometallic reactions. American Chemical Society. [Link]
-
How to improve the metal complexes solubility in water? ResearchGate. [Link]
-
How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]
-
Reactivity of a Ruthenium–Carbonyl Complex in the Methanol Dehydrogenation Reaction. Wiley Online Library. [Link]
-
Reversible binding of water, methanol, and ethanol to a five-coordinate ruthenium(ii) complex. Dalton Transactions (RSC Publishing). [Link]
-
Electronic Tunability of Ruthenium Formyl and Hydroxymethyl Intermediates Relevant to Sustainable CO-to-Methanol Conversion. ChemRxiv. [Link]
-
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. ResearchGate. [Link]
-
Ruthenium–Platinum Catalysts and Direct Methanol Fuel Cells (DMFC): A Review of Theoretical and Experimental Breakthroughs. MDPI. [Link]
-
Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. PMC. [Link]
-
Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. PMC. [Link]
-
Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. PMC. [Link]
-
A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. [Link]
-
Ruthenium Pincer Complexes for Light Activated Toxicity: Lipophilic Groups Enhance Toxicity. PMC. [Link]
-
Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes. PMC. [Link]
-
Ruthenium(II)–Arene Complexes with Glycosylated NHC-Carbene Co-Ligands: Synthesis, Hydrolytic Behavior, and Binding to Biological Molecules. ACS Publications. [Link]
-
Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers. [Link]
-
How does pH affect solubility? askIITians. [Link]
-
Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. ACS Publications. [Link]
-
Ruthenium Dihydroxybipyridine Complexes are Tumor Activated Prodrugs Due to Low pH and Blue Light Induced Ligand Release. PMC. [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]
-
Hydrophilic CO-Releasing Material of PEGlyated Ruthenium Carbonyl Complex. Semantic Scholar. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. ajptonline.com [ajptonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safer recyclable solvents for organometallic reactions - American Chemical Society [acs.digitellinc.com]
- 9. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Handling Air-Sensitive Bulky Phosphine Ligands
Status: Operational Ticket ID: BPL-GLV-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the technical support hub for advanced organometallic handling. You are likely here because you are working with high-value, sterically demanding phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos, BrettPhos, or alkyl-rich variants like
These ligands are the engines of modern cross-coupling, but they are unforgiving. They suffer from two primary failure modes: oxidative deactivation (unseen chemical death) and electrostatic unruliness (physical handling difficulty). This guide replaces standard operating procedures with a causal, troubleshooting-first approach.
Module 1: The Ecosystem (Glovebox Integrity)
Before opening a vial, you must validate the "lungs" of your experiment. A glovebox reading "0 ppm" on the sensor is not always a safe environment.
The "Zero-PPM" Fallacy Most commercial sensors are electrochemical. They can be poisoned by amines or thiols, or they may simply be slow to respond.
-
Requirement: Your atmosphere must be
and . -
The Titanium Test (Self-Validation): Keep an open vial of neat titanium(IV) chloride (
) or a dilute solution of diethylzinc ( ) in the box.-
Result: If you see any smoke or mist, your atmosphere is compromised (>5 ppm moisture/oxygen), regardless of what the digital sensor says. Stop immediately and regenerate the catalyst bed [1].
-
Solvent Protocol: The Hidden Oxidant Bulky phosphines are often oxidized not by the box atmosphere, but by dissolved oxygen in the solvent used to dissolve them. Sparging is insufficient for high-value catalysis.
-
Standard: Freeze-Pump-Thaw (FPT) is the only acceptable standard for stock solution preparation of highly sensitive ligands (
, DalPhos). -
Why? Sparging removes bulk gas but leaves micro-bubbles and equilibrium concentrations of
that can consume 1-5% of your ligand instantly—enough to kill a catalytic cycle where the ligand:metal ratio is critical [2].
Module 2: The Static & Weighing Challenge
Symptom: You attempt to weigh 15 mg of XPhos. As the spatula approaches the vial, the white powder "jumps" onto the glove, the balance pan, and the benchtop.
Cause: The Triboelectric Effect. The inert atmosphere (Nitrogen/Argon) is extremely dry (
The Anti-Static Workflow Do not use plastic weighing boats; they are capacitors that hold charge.
-
Ionization: Use an in-box ionizing fan or a Polonium-210 anti-static gun. Point it at the ligand vial and the spatula for 10 seconds before digging.
-
Grounding: Use metal weighing pans or glass weighing boats.
-
The "Wide-Mouth" Rule: Never try to dispense fluffy ligands through a narrow volumetric flask neck inside the box. Weigh into a wide vial, dissolve in the vial, and transfer the liquid to the volumetric flask.
Module 3: Quality Control & Diagnostics (31P NMR)
The Question: "Is my ligand dead?" The Answer: 31P NMR is the only non-destructive truth.
Mechanism of Failure: Phosphines (
-
Chemical Consequence: Phosphine oxides are poor
-donors and cannot stabilize the active species, leading to "Palladium Black" precipitation and reaction stalling. -
Diagnostic Shift: Oxidation causes a significant downfield shift (positive ppm direction) due to the deshielding effect of the oxygen atom.
Data Table: Common Ligand Shifts
Note: Shifts are approximate and solvent-dependent (
| Ligand | Active Species ( | Dead Species (Oxide) ( | |
| Triphenylphosphine ( | -6.0 | +29.0 | +35 |
| Tricyclohexylphosphine ( | +10.0 | +45.0 | +35 |
| Tri-tert-butylphosphine ( | +63.0 | +92.0 | +29 |
| XPhos | -15.0 | +40 to +50 (complex) | ~60 |
| SPhos | -20.0 | +35.0 | ~55 |
Critical Protocol: Always run a "quick" 31P NMR (16 scans) on ligand stocks stored longer than 1 month. If Oxide > 5%, recrystallize or discard [3].
Visual Workflows
Workflow 1: The "Safe Transfer" Protocol
This diagram outlines the logic for bringing a new ligand bottle into the glovebox without compromising its integrity.
Figure 1: Safe Transfer Workflow emphasizing the critical static neutralization step often missed by new users.
Workflow 2: The Oxidation Diagnosis Tree
Use this logic flow when a reaction fails to determine if the ligand is the culprit.
Figure 2: Diagnostic logic for identifying ligand oxidation using 31P NMR spectroscopy.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Powder "flies" away from spatula | Electrostatic charging in dry atmosphere. | Use an ionizing gun/fan. Switch to glass weighing boats. Ground the spatula against the box metal floor before touching the powder. |
| Ligand turned from white to yellow/brown | Severe oxidation or hydrolysis. | Discard immediately. Do not attempt to purify. Check glovebox |
| Reaction works in Schlenk line but fails in Box | Catalyst poisoning by box atmosphere (vapors). | The box may contain traces of amine/thiol vapors from previous users. Purge box for 20 mins before setting up sensitive reactions. |
| Pd Black precipitates immediately | Ligand oxidation (Ligand:Pd ratio < 1:1). | The effective concentration of active ligand is too low. Check ligand purity via 31P NMR. |
| NMR tube shows oxide peak despite new bottle | Air leak during NMR prep. | Did you use a screw-cap NMR tube with a fresh septum? Did you tape the cap? |
References
-
Glovebox Maintenance & Atmosphere Standards
- Source: MTI Corp / Vertex Tech.
-
URL:[Link] (General reference for <1ppm standards)
-
Solvent Degassing Efficiency (FPT vs Sparging)
-
31P NMR Chemical Shifts & Oxidation
- Source: H. J. Reich, University of Wisconsin. "31P Chemical Shifts."
-
URL:[Link]
- Buchwald Ligand Stability: Source: Sigma-Aldrich (Merck). "Buchwald Ligands User Guide."
Sources
optimizing ligand-to-metal ratio for DTBM-SEGPHOS catalysts
Technical Support Center: DTBM-SEGPHOS Optimization Guide
Introduction: The DTBM-SEGPHOS Advantage
Welcome to the Technical Support Center. You are likely using DTBM-SEGPHOS (5,5'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-4,4'-bi-1,3-benzodioxole) because standard ligands (BINAP, SEGPHOS) failed to provide sufficient enantioselectivity or reactivity.[1][2]
Why this ligand? DTBM-SEGPHOS is a "privileged" ligand due to its specific structural attributes:
-
Extreme Steric Bulk: The tert-butyl groups create a narrow, highly defined chiral pocket.[1][2]
-
Electron Richness: The methoxy groups increase electron density at the phosphorus, enhancing oxidative addition rates in cross-coupling and stabilizing cationic intermediates.
However, these same features make the Ligand-to-Metal (L/M) ratio a critical variable.[1] Unlike simple systems where 1:1 is sufficient, DTBM-SEGPHOS systems often require precise tuning to balance catalyst stability against reaction inhibition .[1][2]
Part 1: The Basics of L/M Stoichiometry
Q1: What is the standard starting L/M ratio for DTBM-SEGPHOS?
There is no single "universal" ratio; it depends entirely on the metal center's binding affinity. Use the table below as your baseline for optimization.
| Metal System | Typical L/M Ratio | Mechanism of Failure (If Ratio is Wrong) |
| Rhodium (Rh) | 1.05 : 1 to 1.1 : 1 | Low L/M (<1): Formation of achiral heterogeneous Rh species (black precipitate), leading to low ee.[1][3] |
| Ruthenium (Ru) | 1.0 : 1 (Pre-formed) | High L/M (>1.1): Inhibition of vacant coordination sites required for hydride formation.[1][3] |
| Copper (Cu) | 1.2 : 1 to 2.0 : 1 | Low L/M (<1.2): High background racemic reaction from unligated Cu species (critical in CuH chemistry).[1][3] |
| Palladium (Pd) | 1.0 : 1 to 1.2 : 1 | Low L/M (<1): Pd-black formation.[1][3][2] High L/M (>2): Bis-ligation ( |
Q2: Why does Copper (CuH) require such a high ligand excess?
In CuH-catalyzed reactions (e.g., hydroamination, hydrosilylation), the copper-phosphine bond is more labile than in Rh or Pd complexes.[1][2]
-
The Risk: If the ligand dissociates, "naked" CuH is a highly active but racemic catalyst.
-
The Fix: A ratio of 1.2:1 or even higher ensures that >99% of the copper is bound to the chiral ligand, suppressing the racemic background pathway.
Part 2: Troubleshooting & Diagnostics
Q3: I am observing low enantioselectivity (ee). Is my L/M ratio to blame?
Diagnosis: Yes, this is the most common symptom of an improper L/M ratio.
-
Scenario A: The "Naked Metal" Leak. If L/M is too low (e.g., 1:1 exactly in a Cu system), a small fraction of unligated metal catalyzes the reaction racely. Since unligated metals are often faster than sterically crowded chiral complexes, even 1% "naked" metal can drop your ee from 99% to 80%.[1][2]
-
Action: Increase L/M to 1.2:1 or 1.5:1.
-
-
Scenario B: The Aggregate Trap. DTBM-SEGPHOS is bulky.[1][2][4][5] If you use a ratio that forces bis-ligation (
) in a system that requires a monomer ( ), you may force the catalyst into an inactive state, allowing background thermal reactions to dominate.[1]
Q4: My reaction conversion is stalling. Should I add more ligand?
Diagnosis: Likely NO . Adding excess DTBM-SEGPHOS can induce Ligand Inhibition .[1][2]
-
Reasoning: The bulky tert-butyl wings of DTBM-SEGPHOS create a "fenced" environment.[1][2] If free ligand concentration is too high, it may block the approach of the substrate to the metal center or prevent the dissociation of product.
-
Action: Keep L/M fixed but increase the total catalyst loading (maintain ratio, increase [Cat]).
Part 3: Optimization Protocol
Do not guess. Use this self-validating screening workflow to determine the optimal ratio for your specific substrate.[1]
Experiment: L/M Ratio Titration Objective: Determine the minimum ligand excess required to maximize ee without suppressing yield.
Protocol:
-
Prepare Stock Solutions:
-
Set up 5 Parallel Reactions:
-
Run Reaction: Run to ~50% conversion (stop early to measure kinetics) or full time.
-
Analyze: Plot ee% vs. L/M Ratio .
Interpretation of Results:
| Observation | Diagnosis | Optimal Action |
| ee increases from 0.9 to 1.5, then plateaus.[1][3][2] | "Naked" metal was competing.[1][3][2] | Set standard L/M at 1.2 : 1 . |
| ee is constant , but Yield drops as L/M increases. | Ligand inhibition (steric crowding).[1][2] | Set standard L/M at 1.05 : 1 . |
| ee is low across all ratios. | Ligand is not controlling the sphere. | Switch ligand class (DTBM-SEGPHOS may be too bulky).[1][2] |
Part 4: Visualizing the Equilibrium
The following diagram illustrates the competitive equilibrium you are managing. In Cu-catalysis specifically, the goal is to push the equilibrium toward the Active Monomer while avoiding the Racemic Leak .
Caption: Mechanistic equilibrium in DTBM-SEGPHOS catalysis. Insufficient ligand leads to the red "Racemic Path," while excessive ligand leads to the gray "Inactive" state.
Part 5: Advanced FAQs
Q5: Can I use PPh3 as a secondary ligand to save money? A: In CuH chemistry only , yes. Lipshutz and Buchwald have demonstrated that adding PPh3 (triphenylphosphine) alongside DTBM-SEGPHOS can stabilize the CuH species.[1]
-
Protocol: Use Cu(OAc)2 : DTBM-SEGPHOS : PPh3 in a 1 : 1.1 : 1.1 ratio.[1][2][6]
-
Mechanism:[2][7][8] PPh3 acts as a "sacrificial" ligand that fills coordination sites during the resting state but is easily displaced by the substrate, while the bidentate DTBM-SEGPHOS remains bound to induce chirality [1].
Q6: How do I handle the "Non-Linear Effect"? A: DTBM-SEGPHOS often exhibits a positive non-linear effect .[1][3][2] This means you can sometimes get away with slightly lower optical purity of the ligand, but it also implies that dimeric aggregates (heterochiral dimers) might be forming.
-
Tip: If you suspect aggregation is killing your activity, add a polar co-solvent (e.g., small amount of alcohol or THF) to break up the dimers, or increase the L/M ratio to favor the monomeric species.
References
-
Lipshutz, B. H., et al. (2015).[1][2] Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins. Journal of the American Chemical Society.[5][9] Link[1]
-
Takasago International Corporation. DTBM-SEGPHOS Technical Brochure. Link
-
Strem Chemicals. Takasago SEGPHOS® Catalyst and Ligand Kits. Link
-
Saito, T., et al. (2001).[1][3][2] Advanced Synthesis & Catalysis. (Foundational work on SEGPHOS family hydrogenation). Link
-
Buchwald, S. L., et al. (2018).[1][2] Ligand–Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins.[1] Journal of the American Chemical Society.[5][9] Link[1]
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. assets.takasago.com [assets.takasago.com]
- 3. technote.strem.com [technote.strem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.takasago.com [assets.takasago.com]
overcoming steric hindrance in bulky phosphine coupling reactions
Topic: Overcoming Steric Hindrance in Bulky Phosphine Coupling Reactions Ticket ID: #STR-HND-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Steric Paradox"
Welcome to the support center. If you are here, you are likely facing the "Steric Paradox" of modern cross-coupling. You are using bulky ligands (like t-BuXPhos, BrettPhos, or Q-Phos) to facilitate reductive elimination, but that same bulk is preventing your hindered substrate from coordinating (oxidative addition) or inhibiting the formation of the active catalytic species.
The Golden Rule: Steric hindrance in the ligand is necessary for the exit (reductive elimination), but fatal for the entry (oxidative addition) if not managed by flexible bulk or proper precatalyst activation .
Diagnostic Workflow
Before changing solvents or bases, diagnose where the cycle is breaking. Use this logic tree to triage your reaction.
Caption: Diagnostic logic tree for identifying failure modes in bulky phosphine couplings. Follow the path based on conversion data and visual cues.
Critical Troubleshooting: The "Why" and "How"
Issue A: Activation Failure (The "Zero Conversion" Trap)
Symptom: You are using Pd(OAc)₂ or Pd₂dba₃ with a bulky ligand (e.g., t-BuXPhos), and the reaction stays clear/pale. No product forms. Root Cause: Bulky phosphines are terrible at breaking up Pd dimers (like Pd(OAc)₂ trimers) or displacing dba. The steric bulk prevents the ligand from coordinating to the Pd(II) precursor, meaning the active L-Pd(0) species never forms.
Solution: The Precatalyst Shift Stop generating catalysts in situ from Pd salts. Switch to G3/G4 Palladacycles or PEPPSI precatalysts. These contain the ligand pre-coordinated in a 1:1 ratio.
| Precatalyst Type | Mechanism of Activation | Best For...[1] |
| Buchwald G3/G4 | Base deprotonates the complex → Reductive elimination of carbazole → Releases L-Pd(0) . | General C-N, C-O coupling.[2] Low temperature activation. |
| PEPPSI (Pd-NHC) | Dissociation of "throw-away" ligand (3-Cl-Pyridine) upon heating. | Extremely hindered substrates; high thermal stability. |
| Pd(OAc)₂ + Water | In situ trick: Water (1-2%) helps reduce Pd(II) to Pd(0) by oxidizing excess phosphine. | If you must use Pd(OAc)₂. Requires excess ligand. |
Issue B: The "Ortho-Wall" (Substrate Steric Hindrance)
Symptom: The catalyst is active (color change observed), but conversion is low. The substrate has ortho-substituents (e.g., 2,6-disubstituted aryl halides). Root Cause: The ligand is too bulky. While bulk drives reductive elimination, it blocks the incoming hindered substrate during oxidative addition.
Solution: Flexible Bulk You need ligands that are bulky but have conformational flexibility to "open the gate" for the substrate.
-
Avoid: t-Bu₃P (Rigid cone).
-
Use: SPhos or RuPhos .
-
Why? These biaryl ligands have a methoxy group on the bottom ring. This interaction creates a "flexible pocket" that can adjust its geometry to accommodate incoming hindered substrates.
-
Experimental Protocols
Protocol A: The "Robust Screen" for Hindered Substrates
Use this protocol when standard conditions fail. It utilizes a G3 precatalyst for guaranteed activation and a solvent system designed for solubility.[3]
Reagents:
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (Start with 2 mol%).
-
Base: K₃PO₄ (finely ground, dried) or NaOtBu.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step:
-
Vessel Prep: Bake out a reaction vial with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solids: Add Aryl Halide (1.0 equiv), Amine/Boronic Acid (1.2 equiv), Base (1.5 equiv), and Precatalyst (0.02 equiv) to the vial inside a glovebox or under a strong Argon counter-flow.
-
Tech Note: Do not dissolve the precatalyst in stock solutions; add as a solid to prevent premature activation.
-
-
Liquids: Add anhydrous solvent (Concentration: 0.2 M).
-
The "Dummy" Stir: Stir at room temperature for 2 minutes.
-
Why? Ensures the base is distributed before heat is applied.
-
-
Activation: Place in a pre-heated block (80°C - 100°C).
-
Visual Check: The solution should turn from yellow/orange to a darker amber or brown within 5-10 minutes. This confirms G3 activation (carbazole release).
-
-
Monitoring: Check HPLC/GC at 1 hour. If <10% conversion, increase Temp to 110°C.
Protocol B: The "Water Trick" (For In Situ Activation)
Use this ONLY if you cannot obtain G3/G4 precatalysts and must use Pd(OAc)₂.
-
Mix Pd(OAc)₂ (1 equiv) and Bulky Ligand (e.g., XPhos, 2-2.5 equiv) in the reaction solvent.
-
Crucial Step: Add degassed water (1-2% v/v relative to solvent).
-
Add Et₃N (trace) or heat gently (60°C) for 5 mins until the solution turns dark orange/red .
-
Add substrates and base only after this color change occurs.
Visualizing the Activation Pathway[5]
Understanding how your catalyst becomes active is the key to fixing "dead" reactions.
Caption: Comparison of reliable G3 precatalyst activation vs. the steric hurdles of traditional in situ generation.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. "Pd Black" indicates that the ligand has fallen off the metal, and the Palladium atoms are aggregating into inactive nanoparticles.
-
Fix: Your Ligand-to-Metal ratio is too low, or the ligand is oxidizing. Increase the ligand ratio (if using in situ) or switch to a G3 precatalyst (which enforces 1:1 stability). Ensure rigorous O₂ exclusion.
Q: Can I use NaOtBu with esters or nitriles in the substrate? A: Generally, no. NaOtBu is a strong enough nucleophile to attack esters/nitriles.
-
Fix: Switch to K₃PO₄ or Cs₂CO₃ .[9] Note that these weak inorganic bases are insoluble in Toluene. You MUST switch the solvent to 1,4-Dioxane or t-BuOH to solubilize the base enough for the reaction to proceed.
Q: I'm coupling a di-ortho substituted aryl halide. Which ligand do I use? A: Do not use t-BuXPhos (too rigid). Use SPhos or RuPhos .
-
Reasoning: SPhos has a lower "buried volume" (%V_bur) near the metal center during the approach phase due to its flexibility, allowing the hindered substrate to bind.
Q: Why do protocols recommend "degassing" if the precatalyst is air-stable? A: The precatalyst is stable. The active species (L-Pd(0)) generated at 80°C is not . Oxygen acts as a trap for Pd(0), quenching the cycle immediately. Always degas solvents (sparge with Argon for 15 mins) before use.
References
-
Buchwald Precatalysts (G3/G4)
- Source: Bruno, N. C., et al. (2013).
-
Link:[Link]
-
Dialkylbiaryl Phosphines User Guide (Ligand Selection)
-
PEPPSI C
- Source: Organ, M. G., et al. (2007). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry – A European Journal.
-
Link:[Link]
-
The "Water Effect" in Activ
- Source: Fors, B. P., et al. (2009). "Water-Mediated Catalyst Preactivation." Journal of the American Chemical Society.
-
Link:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Publish Comparison Guide: 31P NMR Profiling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
This is a comprehensive technical guide for the 31P NMR chemical shift of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine .
Executive Summary & Technical Profile
The molecule bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-secondary phosphine ) is a critical intermediate in the synthesis of high-performance chiral ligands, most notably DTBM-SEGPHOS .
Accurate NMR characterization of this species is complicated by its air sensitivity .[1] In practice, the phosphine oxide form is the standard for purity verification, while the free phosphine is generated in situ or handled under strict inert conditions.[1]
Core NMR Specifications
| Species | Oxidation State | 31P NMR Shift ( | Multiplicity | Coupling Constant ( | Stability |
| Phosphine Oxide | P(V) | +20.7 | Doublet (d) | 477.4 Hz | Air-Stable (Solid) |
| Free Phosphine | P(III) | -40.0 to -45.0 (Est.) | Doublet (d) | ~210–230 Hz | Air-Sensitive |
| DTBM-SEGPHOS | P(III) (Ligand) | -10 to -15 | Singlet (s) | N/A | Air-Stable (Solid) |
Critical Insight: The large coupling constant (
Hz) in the oxide is the definitive "fingerprint" for the secondary phosphine oxide (). If you observe a singlet or a small coupling, your sample has likely degraded or fully oxidized to phosphinic acid derivatives.[1]
Comparative Analysis: Steric & Electronic Effects
The chemical shift of the DTBM-secondary phosphine is distinct from standard diphenylphosphine (
Table 1: Substituent Effects on 31P Chemical Shift
| Compound | Structure | Effect of Substituents | ||
| Diphenylphosphine | +25.0 ppm | -41.0 ppm | Reference Standard. | |
| Bis(4-methoxyphenyl)phosphine | +21.5 ppm | -42.5 ppm | Electron-donating OMe causes slight upfield shift (shielding). | |
| DTBM-Phosphine | Target Molecule | +20.7 ppm | ~ -43 ppm | Bulky t-Bu groups at meta positions exert mild shielding; p-OMe adds electron density.[1] |
| Dimesitylphosphine | N/A | -92.0 ppm | Ortho-methyls cause extreme shielding (steric compression).[1] DTBM lacks ortho groups, so it remains closer to Ph.[1] |
Mechanistic Note: The DTBM group places bulky tert-butyls at the meta positions (3,5).[1] Unlike Mesityl (2,6-dimethyl), which blocks the phosphorus lone pair directly (causing a massive upfield shift to -92 ppm), the DTBM groups provide a "protective pocket" without extreme steric compression on the P-nucleus. Thus, the shift remains closer to the diphenylphosphine baseline (-41 ppm) rather than the dimesityl extreme.
Experimental Protocol: Reliable Characterization
Due to the rapid oxidation of the secondary phosphine (
Workflow A: Purity Check (Recommended)
Use this method for incoming raw material (often sold as the oxide) or to verify the concentration of a stock solution.[1]
-
Sample Prep: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃ .
-
Acquisition: Run a proton-coupled 31P NMR (do not use proton decoupling during acquisition if measuring
, or use inverse gated decoupling). -
Validation Criteria:
Workflow B: In-Situ Free Phosphine Generation
Use this method if synthesizing the ligand immediately.[1]
-
Reduction: Treat the oxide with Trichlorosilane (HSiCl₃) or Phenylsilane in degassed Toluene/Triethylamine.[1]
-
Sampling: Take an aliquot under Nitrogen flow into a dry NMR tube capped with a septum.
-
Lock: Use a capillary insert of D₂O or Acetone-d6, or use pre-dried C₆D₆.[1]
-
Observation: Look for the disappearance of the doublet at +20.7 ppm and the appearance of a new doublet in the -40 to -45 ppm region.[1]
Visualization: Structural & Spectral Logic
Figure 1: Electronic & Steric Influence on Chemical Shift
This diagram illustrates why the DTBM shift deviates from the standard Phenyl baseline.[1]
Caption: Comparative analysis showing that DTBM's shift is controlled electronically by the p-OMe group, avoiding the extreme steric shielding seen in ortho-substituted analogs like Mesityl.
Figure 2: Synthesis & Oxidation Pathway
Tracking the species via 31P NMR.
Caption: NMR tracking pathway from the stable oxide precursor to the active free phosphine and final ligand.
References
-
Sigma-Aldrich (Merck). Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide Product Sheet. CAS: 535925-40-7.[1] Link
-
Takasago International Corp. Process for the preparation of intermediates useful for the manufacture of NEP inhibitors.[1] US Patent 9802887B2.[1] (Provides spectroscopic data for DTBM intermediates). Link
-
Royal Society of Chemistry. Electronic Supplementary Information for: Synthesis of bulky phosphines. (Confirming coupling constants for secondary aryl phosphine oxides). Link
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (General reference for P-V vs P-III shifts). Link
Sources
Technical Comparison: DTBM-SEGPHOS vs. BINAP in Asymmetric Catalysis
Topic: Comparative Analysis of Catalytic Activity: DTBM-SEGPHOS vs. BINAP Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary: The Workhorse vs. The Precision Instrument
In the landscape of privileged chiral ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) stands as the historical "workhorse"—robust, versatile, and cost-effective for a broad range of hydrogenations. However, for sterically demanding substrates or reactions requiring hyper-precision (>99% ee), DTBM-SEGPHOS (5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole) has emerged as the superior alternative.
This guide analyzes the stereoelectronic factors that allow DTBM-SEGPHOS to outperform BINAP in critical pharmaceutical applications, specifically focusing on Dynamic Kinetic Resolution (DKR) and difficult asymmetric conjugate additions.
Structural & Mechanistic Divergence
The superiority of DTBM-SEGPHOS over BINAP in difficult transformations is not accidental; it is a function of two engineered structural parameters: the Dihedral Angle and the DTBM Steric/Electronic Modulation .
A. The Dihedral Angle (The "Bite")[2]
-
BINAP: Features a 1,1'-binaphthyl backbone.[1][3] The dihedral angle is flexible and relatively wide (~73–92° depending on the metal complex). This flexibility, while allowing versatility, can lead to "leakage" in the chiral pocket during the transition state of sterically encumbered substrates.
-
SEGPHOS: Utilizes a bi-1,3-benzodioxole backbone.[1][4] This scaffold is significantly more rigid and possesses a narrower dihedral angle (~65°). This "tighter" bite forces the P-phenyl rings into a more acute array, creating a deeper, more defined chiral pocket.
B. The DTBM Effect (Sterics & Electronics)
-
BINAP: Standard diphenylphosphine groups.
-
DTBM-SEGPHOS: The phosphorus atoms are substituted with 3,5-di-tert-butyl-4-methoxyphenyl groups.
-
Sterics: The tert-butyl groups massively increase the steric bulk, effectively "locking" the substrate orientation and preventing non-enantioselective pathways.
-
Electronics: The methoxy group (electron-donating) increases the electron density on the phosphorus, enhancing the ligand's
-donation capability. This is crucial for oxidative addition steps in Pd-catalyzed couplings and stabilizing cationic intermediates in Rh/Ru cycles.
-
Visualization: Ligand Selection Logic
The following decision tree illustrates the stereoelectronic logic for selecting between these ligands.
Figure 1: Stereoelectronic decision tree for ligand selection based on substrate complexity.
Performance Analysis: Head-to-Head Comparison
The following data synthesizes comparative studies involving Ru-catalyzed hydrogenation and Cu-catalyzed hydrosilylation.
| Feature | (R)-BINAP | (R)-DTBM-SEGPHOS | Impact on Drug Synthesis |
| Backbone Rigidity | Moderate (Binaphthyl) | High (Benzodioxole) | DTBM-SEGPHOS minimizes catalyst deactivation in DKR. |
| Dihedral Angle | ~74° - 90° | ~65° | Narrower angle = Higher ee% for aliphatic ketones. |
| Electronic Nature | Neutral (Phenyl) | Electron-Rich (DTBM) | DTBM stabilizes high-oxidation state intermediates. |
| Typical ee% (β-keto esters) | 92 - 98% | > 99% | Critical for avoiding recrystallization steps. |
| S/C Ratio (Efficiency) | 1,000 - 5,000 | 5,000 - 100,000 | DTBM-SEGPHOS allows lower catalyst loading (cost offset). |
Case Study: Dynamic Kinetic Resolution (DKR) of
-Substituted
-Keto Esters
In the synthesis of carbapenem intermediates, the reduction of racemic
-
BINAP (Ru-complex): Typically yields 90-93% ee with moderate diastereoselectivity (dr).
-
DTBM-SEGPHOS (Ru-complex): Consistently achieves >99% ee and >98:2 dr . The steric bulk of the DTBM groups effectively discriminates between the rapidly interconverting enantiomers of the starting material, a feat BINAP struggles to achieve perfectly due to its wider bite angle.
Experimental Protocol: Cu-Catalyzed Asymmetric Hydrosilylation
While BINAP is famous for hydrogenation, DTBM-SEGPHOS dominates in Cu-catalyzed hydrosilylation of functionalized ketones, a mild alternative to high-pressure hydrogenation.
Target Reaction: Asymmetric reduction of a hindered aryl-alkyl ketone using CuH/DTBM-SEGPHOS (The Lipshutz Method).
Reagents & Materials
-
Ligand: (R)-(-)-DTBM-SEGPHOS (0.05 mol%)[5]
-
Pre-catalyst: CuCl (1.0 mol%) and NaO-t-Bu (1.0 mol%)[5]
-
Hydride Source: PMHS (Polymethylhydrosiloxane) (4.0 equiv)
-
Solvent: Toluene (Anhydrous)
-
Substrate: 4-phenyl-2-butanone (Model substrate)
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
In a glovebox or under strict Argon Schlenk line, charge a flame-dried flask with CuCl (1.5 mg, 0.015 mmol) and NaO-t-Bu (1.4 mg, 0.015 mmol).[5]
-
Add (R)-DTBM-SEGPHOS (0.88 mg, 0.00075 mmol).[5]
-
Add Toluene (1.5 mL) and stir at ambient temperature for 30 minutes. Observation: Solution should turn from colorless/suspension to a clear, often yellowish homogeneous solution, indicating active LCuH species formation.*
-
-
Substrate Preparation:
-
Cool the catalyst mixture to -78 °C .
-
Add PMHS (0.39 mL) slowly to the reaction vessel.
-
In a separate vial, dissolve the ketone substrate (1.50 mmol) and t-BuOH (1.0 equiv, proton source) in Toluene/THF.
-
-
Reaction Initiation:
-
Cannulate the substrate solution dropwise into the catalyst mixture at -78 °C.
-
Stir for 2–4 hours. Monitor by TLC or GC.
-
-
Workup:
-
Quench with 2.5 M aqueous NaOH (Caution: Gas evolution).
-
Extract with diethyl ether or ethyl acetate.
-
Purify via silica gel chromatography.
-
Expected Result: >95% Yield, >99% ee. (BINAP typically achieves 85-90% ee under identical conditions).
Visualization: Experimental Workflow
Figure 2: Workflow for Cu-Catalyzed Hydrosilylation using DTBM-SEGPHOS.
Strategic Recommendations
-
Start with BINAP: For initial screening of simple asymmetric hydrogenations (e.g., standard enamides, allylic alcohols). If ee > 95%, optimization of BINAP is more cost-effective.
-
Switch to SEGPHOS: If BINAP yields 80-90% ee. The narrower dihedral angle often pushes this to >95%.
-
Mandate DTBM-SEGPHOS:
-
If the substrate has ortho-substituents on aromatic rings (steric clash requires the DTBM pocket).
-
If the reaction is a C-C bond formation (e.g., Heck, Conjugate Addition) where the electron-rich nature of DTBM accelerates the catalytic cycle.
-
For Dynamic Kinetic Resolutions where rapid racemization of the starting material is required (DTBM-SEGPHOS Ru complexes are superior here).
-
References
-
Takasago International Corporation. "SEGPHOS® and DTBM-SEGPHOS® Ligand Portfolio."[6] Takasago Fine Chemicals Division. [Link][7]
-
Lipshutz, B. H., et al. "Copper-Catalyzed Asymmetric Hydrosilylation of Ketones."[4][6] Journal of the American Chemical Society, 2003, 125(29), 8779-8784. [Link]
-
Saito, T., et al. "Superiority of SEGPHOS over BINAP in Ru-Catalyzed Asymmetric Hydrogenation."[7] Advanced Synthesis & Catalysis, 2001, 343(3), 264.[7][8] [Link]
-
Shimizu, H., et al. "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research, 2007, 40(12), 1385–1393. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Takasago Ligands [sigmaaldrich.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. assets.takasago.com [assets.takasago.com]
- 7. assets.takasago.com [assets.takasago.com]
- 8. assets.takasago.com [assets.takasago.com]
X-ray crystal structure analysis of DTBM-phosphine complexes
[label="Steric Profiling\n(```
Workflow linking X-ray crystallographic parameters of DTBM-complexes to catalytic optimization.
Experimental Protocols: Synthesis and Crystallization
To ensure reproducibility, the following self-validating protocol details the preparation and crystallization of a Pd-DTBM-SEGPHOS complex for X-ray diffraction analysis [2].
Phase 1: Metal Complexation
-
Preparation: In a strictly nitrogen-filled glovebox, charge a Schlenk tube equipped with a Teflon-coated magnetic stir bar with Pd(OAc)₂ (4.5 mg, 0.020 mmol) and (R)-DTBM-SEGPHOS (47 mg, 0.040 mmol) [2].
-
Solvation: Add anhydrous toluene (4.0 mL) to the mixture.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Causality Check: The 1:2 metal-to-ligand ratio ensures complete saturation of the coordination sphere, preventing the formation of catalytically inactive, unchelated oligomers. A distinct color shift will indicate the formation of the square planar complex.
-
Phase 2: Purification
-
Concentration: Concentrate the reaction mixture under reduced pressure using a Schlenk line.
-
Filtration: Filter the crude complex through a short pad of Celite under an argon atmosphere to remove any precipitated palladium black (Pd⁰).
Phase 3: Vapor Diffusion Crystallization
-
Dissolution: Dissolve the purified (R)-DTBM-SEGPHOS-Pd complex in a minimum volume of ethyl acetate (the good solvent) inside a 2 mL inner glass vial.
-
Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous hexane (the anti-solvent) [2].
-
Incubation: Seal the outer vial tightly with a Teflon-lined cap and allow it to stand undisturbed at room temperature for 3–5 days.
-
Harvesting: Carefully decant the mother liquor and harvest the resulting single crystals immersed in paratone oil to prevent degradation prior to X-ray mounting.
-
Causality Check: Vapor diffusion allows for a slow, controlled decrease in the dielectric constant of the medium. This gradual desolvation forces the Pd-complex to nucleate slowly, preventing rapid precipitation (which causes twinning) and ensuring the growth of highly ordered, diffraction-quality single crystals.
-
References
- A Reactivity-Driven Approach to the Discovery and Development of Gold-Catalyzed Organic Reactions N
- Palladium-Catalyzed γ-Arylation of α,β-Unsaturated Ketones - Supporting Inform
- Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines N
- Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands N
A Comparative Guide to DTBM Ligands for Enantioselective Aldol Reactions
In the landscape of asymmetric synthesis, the aldol reaction stands as a paramount carbon-carbon bond-forming transformation, pivotal for the construction of complex chiral molecules in pharmaceutical and academic research. The quest for high enantioselectivity in these reactions has led to the development of a sophisticated toolbox of chiral ligands. Among these, the bulky biaryl diphosphine ligands of the DTBM (3,5-di-tert-butyl-4-methoxyphenyl) family have emerged as powerful inductors of asymmetry. This guide provides a comprehensive comparison of the performance of DTBM ligands in aldol reactions, with a particular focus on the widely successful DTBM-SEGPHOS, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Ligand Architecture in Asymmetric Induction
The stereochemical outcome of a metal-catalyzed asymmetric aldol reaction is intricately governed by the three-dimensional structure of the chiral ligand coordinated to the metal center.[1] The ligand's architecture dictates the spatial arrangement of the substrates in the transition state, thereby controlling the facial selectivity of the nucleophilic attack of the enolate on the carbonyl electrophile.[2] Bulky biaryl phosphine ligands, such as those in the DTBM family, create a sterically demanding chiral environment that effectively shields one face of the reactive intermediates, leading to the preferential formation of one enantiomer.[3][4]
The DTBM moiety, with its sterically imposing tert-butyl groups, significantly influences the ligand's electronic and steric properties. This bulk is often crucial for achieving high levels of enantiomeric excess (ee), as it amplifies the subtle energy differences between the diastereomeric transition states.[5]
Performance Benchmark: DTBM Ligands in Aldol Reactions
The selection of the optimal DTBM ligand is contingent on the specific substrates and reaction conditions. While a comprehensive head-to-head comparison of all DTBM derivatives under identical aldol reaction conditions is not extensively documented in a single study, a clear trend emerges from the available literature: the steric bulk of the ligand is a key determinant of enantioselectivity.
One of the most effective and widely cited ligands from this family is (R)-DTBM-SEGPHOS . Its efficacy is demonstrated in various aldol-type reactions, consistently delivering exceptional levels of enantioselectivity.
Comparative Data of DTBM-SEGPHOS and Other Biaryl Ligands in Aldol Reactions
The following table summarizes the performance of (R)-DTBM-SEGPHOS in comparison to other relevant biaryl phosphine ligands in asymmetric aldol reactions. This data underscores the superior performance of the sterically hindered DTBM-SEGPHOS.
| Ligand | Aldol Reaction Type | Substrates | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| (R)-DTBM-SEGPHOS | Direct syn-Aldol | N-propanoyl-1,3-oxazinane-2-thione + Aromatic Acetals | NiCl₂/TMSOTf/Lutidine | 90:10 to ≥95:5 (syn major) | 95 to >99 | 60 - 82 | [6][7] |
| (R)-SEGPHOS | Direct Aldol | N-acyl thiazinanethione + 4-methoxybenzaldehyde | NiCl₂/Silyl Triflate | 80:20 (anti/syn) | ≥98 | - | [5] |
| (R)-Tol-BINAP | Direct Aldol | N-acyl thiazinanethione + 4-methoxybenzaldehyde | NiCl₂/Silyl Triflate | - | - | - | [5] |
| (R)-DTBM-SEGPHOS | Vinylogous Aldol-type | Allyl Sulfone + Benzaldehyde | Cu(CH₃CN)₄PF₆/Barton's Base | - | 97 | - | [8] |
Key Insights from the Data:
-
Superior Enantioselectivity of DTBM-SEGPHOS: In the direct syn-aldol reaction, (R)-DTBM-SEGPHOS consistently affords outstanding enantiomeric excesses, often exceeding 99%.[6][7] This remarkable selectivity is attributed to the sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphine atoms, which create a highly organized and restrictive chiral pocket around the metal center.[1]
-
Impact of Steric Hindrance: A direct comparison between DTBM-SEGPHOS and the less bulky SEGPHOS in a direct aldol reaction reveals a significant difference in diastereoselectivity, highlighting the crucial role of the bulky substituents in controlling the stereochemical outcome.[5] While both provided high ee, the diastereoselectivity was markedly different.
-
Versatility: The high performance of DTBM-SEGPHOS is not limited to a single type of aldol reaction, as evidenced by its successful application in both direct aldol and vinylogous aldol-type reactions.[6][8]
Mechanistic Rationale for High Enantioselectivity
The high enantioselectivity imparted by DTBM ligands, particularly DTBM-SEGPHOS, can be rationalized by considering the transition state of the reaction. Theoretical studies on a nickel-catalyzed direct syn-aldol reaction suggest that the reaction proceeds through an open transition state.[6] The bulky aryl phosphines of the DTBM-SEGPHOS ligand are crucial for stabilizing a square planar geometry around the nickel atom. This rigid conformation, coupled with the steric hindrance of the ligand, dictates the trajectory of the electrophile's approach to the enolate, leading to a highly selective formation of one enantiomer.[6]
Caption: Proposed catalytic cycle for the Ni-catalyzed direct syn-aldol reaction.
Experimental Protocol: Asymmetric syn-Aldol Reaction with [(R)-DTBM-SEGPHOS]NiCl₂
This protocol is adapted from a reported procedure for the direct and enantioselective syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals.[7]
Materials:
-
[(R)-DTBM-SEGPHOS]NiCl₂ (catalyst)
-
N-propanoyl-1,3-oxazinane-2-thione (nucleophile precursor)
-
Aromatic dialkyl acetal (electrophile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (activator)
-
2,6-Lutidine (base)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [(R)-DTBM-SEGPHOS]NiCl₂ (0.02 mmol, 2 mol%).
-
Reaction Setup: To the flask containing the catalyst, add anhydrous dichloromethane (1.0 mL).
-
Add the N-propanoyl-1,3-oxazinane-2-thione (1.0 mmol, 1.0 equiv) and the aromatic dialkyl acetal (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add 2,6-lutidine (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Slowly add TMSOTf (1.4 mmol, 1.4 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Caption: General experimental workflow for the DTBM-SEGPHOS-catalyzed aldol reaction.
Conclusion and Future Outlook
The strategic use of sterically demanding DTBM ligands, particularly DTBM-SEGPHOS, has proven to be a highly effective approach for achieving exceptional levels of enantioselectivity in aldol reactions. The bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents are instrumental in creating a well-defined and restrictive chiral environment around the metal center, which is paramount for high asymmetric induction. For researchers aiming to synthesize complex chiral molecules, DTBM-SEGPHOS and its analogues represent a class of privileged ligands that can provide access to enantiomerically pure aldol products with high efficiency and predictability.
Future research in this area will likely focus on the development of novel DTBM derivatives with fine-tuned steric and electronic properties to address a broader range of substrates and reaction types. Furthermore, a deeper mechanistic understanding through computational and experimental studies will continue to guide the rational design of next-generation catalysts for asymmetric aldol reactions and other important organic transformations.
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Zhang, J., & Yin, L. (2019). Asymmetric Vinylogous Aldol-type Reactions of Aldehydes with Allyl Phosphonate and Sulfone. iScience, 15, 389–400. [Link]
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Mellado-Hidalgo, M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(5), 793–798. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
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Romea, P., & Urpí, F. (2022). Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ for the Enantioselective Acetal Formation from N-Propanoyl-1,3-thiazinane-2-thione and Trimethyl Orthoformate. Organic Syntheses, 99, 1–14. [Link]
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Mellado-Hidalgo, M., et al. (2023). Protected syn Aldol Compounds from Direct, Catalytic, and Enanti- oselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aro- matic Acetals. Dipòsit Digital de la Universitat de Barcelona. [Link]
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Hayashi, T. (2012). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Accounts of Chemical Research, 35(4), 225-234. [Link]
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Jaganathan, A., et al. (2022). Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots. Molecules, 27(9), 3004. [Link]
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Carreira, E. M., et al. (2017). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 56(38), 11485-11489. [Link]
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Shibasaki, M., & Kanai, M. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Chemistry - An Asian Journal, 4(1), 16-27. [Link]
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Jacobsen, E. N., & Toste, F. D. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1133-1138. [Link]
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Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Stoichiometric to Catalytic Asymmetric Synthesis. Angewandte Chemie International Edition, 43(41), 5488-5490. [Link]
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Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]
-
Cramer, N. (2018). P- and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective Cp*IrIII-Catalyzed C−H Arylations. Angewandte Chemie International Edition, 57(40), 13192-13196. [Link]
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Su, M., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. PubMed, 22467385. [Link]
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Sharma, S., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(1), 38-60. [Link]
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List, B. (2000). The Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 39(8), 1352-1375. [Link]
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Al-Amin, M., & Bhuiyan, M. M. H. (2015). Reactivity of Different Groups in Aldol Condensation by DFT. International Journal of Scientific & Engineering Research, 6(1), 136-141. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. [Link]
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A Comparative Guide to the Spectroscopic Characterization of 3,5-di-tert-butyl-4-methoxyphenylphosphine Oxide
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 3,5-di-tert-butyl-4-methoxyphenylphosphine oxide. In the landscape of synthetic chemistry and drug development, phosphine oxides are not merely byproducts of famous reactions like the Wittig or Staudinger; they are crucial ligands, catalysts, and synthons in their own right. The title compound, featuring bulky tert-butyl groups and an electron-donating methoxy substituent, presents a unique electronic and steric profile. Its unambiguous characterization is paramount for ensuring purity, understanding its reactivity, and validating its role in complex chemical systems.
This document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's structure and its spectroscopic output, comparing it with structurally related alternatives to provide context and deeper understanding. The protocols described are designed as self-validating systems, ensuring that researchers can confidently apply these methods in their own laboratories.
The Spectroscopic Profile: A Comparative Overview
The electronic environment of the phosphorus atom is the primary determinant of its spectroscopic signature, particularly in ³¹P NMR and IR spectroscopy. The substituents on the aryl ring—the electron-donating methoxy group and the sterically demanding tert-butyl groups—exert significant influence. To contextualize the data for our target compound, we will compare its expected spectral characteristics with those of several well-documented phosphine oxides:
-
Triphenylphosphine Oxide (TPPO) : The archetypal arylated phosphine oxide, serving as a fundamental baseline.
-
Bis(4-methoxyphenyl)phosphine Oxide : An analog emphasizing the electronic effect of the methoxy group without the steric bulk.[1]
-
tert-Butyldiphenylphosphine Oxide : An analog that introduces steric bulk directly adjacent to the phosphorus atom.[2]
The following table summarizes the key expected and experimentally determined spectroscopic data for these compounds.
| Compound | ³¹P NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) | IR ν(P=O) (cm⁻¹) |
| This compound oxide (Expected) | ~25-30 | ~1.4 (s, 18H, t-Bu), ~3.7 (s, 3H, OMe), ~7.5 (d, 2H, Ar-H) | ~1170-1190 |
| Triphenylphosphine Oxide (TPPO) | 28.1 - 29.5[3] | ~7.4-7.7 (m, 15H, Ar-H) | ~1190[4] |
| Bis(4-methoxyphenyl)phosphine Oxide | 21.0[1] | 3.83 (s, 6H, OMe), 6.97 (dd, 4H, Ar-H), 7.60 (dd, 4H, Ar-H)[1] | Not specified |
| tert-Butyldiphenylphosphine Oxide | 38.96[2] | 1.3 (s, 9H, t-Bu), 7.3-7.9 (m, 10H, Ar-H)[2] | 1165[2] |
Deep Dive into Spectroscopic Methodologies
³¹P NMR Spectroscopy: The Most Direct Probe
Phosphorus-31 NMR is the most powerful tool for characterizing organophosphorus compounds due to the 100% natural abundance and spin-½ nucleus of ³¹P.[5] The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom.
Expertise & Causality: The expected ³¹P chemical shift for this compound oxide is in the range of 25-30 ppm. This prediction is based on several factors:
-
Baseline : Triphenylphosphine oxide (TPPO) resonates around 28-29 ppm.[3]
-
Electronic Effects : The electron-donating methoxy group in the para position increases electron density on the phosphorus atom, inducing a slight upfield shift (to a lower ppm value). This is evident in Bis(4-methoxyphenyl)phosphine oxide, which appears at a significantly shielded 21.0 ppm.[1]
-
Steric Effects : The bulky tert-butyl groups in the meta positions can influence the C-P-C bond angles, which in turn affects the hybridization and electronic environment of the phosphorus atom.[6] While less predictable than electronic effects, significant steric hindrance can lead to downfield shifts, as seen in the tert-butyldiphenylphosphine oxide (38.96 ppm) where the bulky group is directly attached to the phosphorus.[2]
For our target compound, the upfield push from the methoxy group is expected to be the dominant electronic factor, placing its resonance slightly upfield of the TPPO baseline.
Caption: Factors influencing the ³¹P NMR chemical shift.
¹H and ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR are essential for validating the organic framework. The key is to identify not just the chemical shifts but also the phosphorus-carbon (JPC) and phosphorus-hydrogen (JPH) coupling constants.
Expertise & Causality:
-
¹H NMR :
-
tert-Butyl Protons : A sharp singlet integrating to 18 protons is expected around 1.4 ppm. The meta position prevents significant through-bond coupling to the phosphorus.
-
Methoxy Protons : A sharp singlet for the 3 methoxy protons is expected around 3.7-3.8 ppm, similar to the 3.83 ppm seen in bis(4-methoxyphenyl)phosphine oxide.[1]
-
Aromatic Protons : The two protons on the phenyl ring are chemically equivalent and will appear as a doublet due to coupling with the phosphorus atom (³JPH). This is a critical diagnostic signal, expected around 7.5 ppm. The magnitude of ³JPH coupling (typically 10-15 Hz) provides definitive evidence of the proton's position relative to the P=O group.
-
-
¹³C NMR :
-
The most informative signal is the carbon directly bonded to phosphorus (C1). It will appear as a large doublet with a ¹JPC coupling constant of approximately 100-110 Hz.[7] This large coupling is unmistakable and confirms the C-P bond.
-
Other aromatic carbons will also show smaller couplings (²JPC, ³JPC, ⁴JPC), which decrease with distance from the phosphorus atom. These couplings are invaluable for definitive assignment of the aromatic signals.
-
Infrared (IR) Spectroscopy: The P=O Stretch
The phosphoryl (P=O) bond gives rise to a strong, characteristic absorption band in the IR spectrum. The position of this band is highly sensitive to the electronegativity of the substituents attached to the phosphorus.
Expertise & Causality: Electron-donating groups attached to the phosphorus atom decrease the P=O bond order through resonance, shifting the stretching frequency (ν) to a lower wavenumber (softening the bond). Conversely, electron-withdrawing groups increase the bond order and shift the frequency higher.
-
For TPPO, the ν(P=O) band is observed around 1190 cm⁻¹.[4]
-
For tert-butyldiphenylphosphine oxide, the electron-releasing alkyl group and steric effects contribute to a lower frequency of 1165 cm⁻¹.[2]
-
Our target compound has a strongly electron-donating methoxy group on the ring. This effect will be transmitted to the phosphorus, and we can predict a ν(P=O) frequency lower than that of TPPO, likely in the 1170-1190 cm⁻¹ range.
Standardized Experimental Protocols
Trustworthy data begins with robust and reproducible experimental design.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of the phosphine oxide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for most phosphine oxides and provides a convenient residual peak for ¹H referencing and a signal for ¹³C referencing (δ = 77.16 ppm).[7]
-
Internal Standard : While not always necessary for routine characterization, for quantitative NMR (qNMR), an internal standard like 1,3,5-trimethoxybenzene can be added.
-
¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 10 ppm.
-
³¹P NMR Acquisition : Acquire a proton-decoupled ³¹P{¹H} spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing. A spectral width of -50 to 100 ppm is typically sufficient for phosphine oxides.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR) : Place a small amount of the solid phosphine oxide directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing : Perform an ATR correction if necessary and identify the peak maximum for the P=O stretch, typically found between 1150 and 1250 cm⁻¹.
Integrated Characterization Workflow
No single technique provides the complete picture. The synergy between different spectroscopic methods provides a self-validating system for structural confirmation and purity assessment.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound oxide is a multi-faceted process that relies on the integrated interpretation of data from ³¹P, ¹H, and ¹³C NMR, as well as IR spectroscopy. By understanding the influence of its unique electronic and steric features and comparing its spectral data to well-known analogs like TPPO and its substituted derivatives, researchers can achieve unambiguous structural assignment. The key diagnostic features—a ³¹P chemical shift around 25-30 ppm, a characteristic P-H coupled doublet in the ¹H NMR spectrum, a large C-P coupling constant for the ipso-carbon in the ¹³C NMR, and a strong P=O stretch in the IR below 1190 cm⁻¹—together form a definitive spectroscopic fingerprint for this valuable chemical entity.
References
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- Ambeed, Inc. (n.d.). Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide. Sigma-Aldrich.
- Zuga, A., et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Chemistry.
- Rubtsova, A. K., et al. (2019). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Bide Pharmatech. (n.d.). Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Ligand Selection: DTBM-SEGPHOS vs. DM-SEGPHOS in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of the optimal chiral ligand is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. Within the esteemed SEGPHOS family of atropisomeric biaryl diphosphine ligands, two derivatives, DTBM-SEGPHOS and DM-SEGPHOS, have emerged as powerful tools. This guide provides an in-depth performance comparison of these ligands, grounded in experimental data, to empower you in making informed decisions for your catalytic systems.
The Architectural Nuances: Understanding the Impact of Structure on Performance
The foundational difference between DTBM-SEGPHOS and DM-SEGPHOS lies in the substituents on the phosphorus atoms, which in turn dictates their steric and electronic properties.[1]
-
DM-SEGPHOS features 3,5-dimethylphenyl (xylyl) groups. This substitution increases the steric bulk around the metal center compared to the parent SEGPHOS ligand.[1]
-
DTBM-SEGPHOS incorporates significantly bulkier 3,5-di-tert-butyl-4-methoxyphenyl groups. This modification renders it a more sterically demanding and electron-rich ligand.[1][2]
This structural divergence is not trivial; it is the very feature that allows for the fine-tuning of a catalyst's chiral pocket. The increased steric hindrance of DTBM-SEGPHOS can create a more defined and rigid coordination sphere around the metal center, which can lead to superior enantiocontrol in many reactions.[3] The electron-donating methoxy group in DTBM-SEGPHOS can also influence the electronic properties of the metal center, potentially impacting catalytic activity and selectivity.[1]
Caption: Structural evolution within the SEGPHOS ligand family.
Performance in the Field: A Head-to-Head Comparison
The true measure of a ligand's utility is its performance in specific chemical transformations. Below, we compare DTBM-SEGPHOS and DM-SEGPHOS in key asymmetric reactions, supported by experimental data.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing access to valuable chiral alcohols. Both DTBM-SEGPHOS and DM-SEGPHOS, in complex with ruthenium, are highly effective catalysts for this transformation.
| Ligand | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (S)-SEGPHOS | Methyl acetoacetate | 10,000 | >99 | 98.5 | [1] |
| (S)-DTBM-SEGPHOS | Methyl acetoacetate | 10,000 | >99 | 99.2 | [1] |
| (R)-DM-SEGPHOS | 3,5-Bis(trifluoromethyl)acetophenone | 10,000-100,000 | >99 | 99 | [4] |
Analysis: In the asymmetric hydrogenation of β-ketoesters like methyl acetoacetate, both the parent SEGPHOS and the more sterically demanding DTBM-SEGPHOS afford excellent conversions and high enantioselectivities. However, DTBM-SEGPHOS demonstrates a slight edge in enantiomeric excess, achieving 99.2% ee compared to 98.5% ee for SEGPHOS under similar conditions.[1] This enhancement can be attributed to the more defined chiral environment created by the bulky 3,5-di-tert-butyl-4-methoxyphenyl groups.
For the challenging substrate 3,5-bis(trifluoromethyl)acetophenone, a key intermediate in the synthesis of the antiemetic drug Aprepitant, (R)-DM-SEGPHOS has proven to be an exceptional ligand, consistently delivering high yields and an impressive 99% ee.[4]
Copper-Catalyzed Asymmetric Hydroboration
In the realm of copper-catalyzed asymmetric hydroboration of alkenes, the choice of ligand can dramatically impact catalytic activity. Mechanistic studies have revealed that the catalyst formed from (S)-DTBM-SEGPHOS is highly active for the hydroboration of vinylarenes and certain internal alkenes.[5] In contrast, under similar conditions, DM-SEGPHOS and the parent SEGPHOS did not form active catalysts for the hydroboration of a trans-3-hexenyl ester.[5] This stark difference in reactivity is hypothesized to stem from the form of the corresponding copper hydride complexes, with the steric bulk of DTBM-SEGPHOS favoring the formation of a monomeric, catalytically competent species.[5]
Palladium-Catalyzed Asymmetric Reactions
Experimental Protocols: From Theory to Practice
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for key reactions.
General Protocol for Asymmetric Hydrogenation of a β-Ketoester
This protocol provides a general guideline for the asymmetric hydrogenation of a β-ketoester using a Ru-SEGPHOS derivative catalyst.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
SEGPHOS derivative (e.g., (S)-DTBM-SEGPHOS or (R)-DM-SEGPHOS)
-
β-ketoester substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
High-purity hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in-situ): In an inert atmosphere glovebox, add the ruthenium precursor and the chosen SEGPHOS derivative to a pressure-resistant reaction vessel equipped with a magnetic stir bar. Add the anhydrous, degassed solvent to dissolve the components. Stir the mixture at room temperature for the specified time to allow for catalyst formation.
-
Hydrogenation: Add the β-ketoester substrate to the reaction vessel. Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel to the desired hydrogen pressure (typically 10-50 atm).
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Work-up and Analysis: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography or other suitable methods. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Caption: General workflow for asymmetric hydrogenation.
Protocol for the Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂
This protocol describes the synthesis of a nickel(II) complex of (R)-DTBM-SEGPHOS, which can be used in various asymmetric transformations.[7]
Materials:
-
(R)-DTBM-SEGPHOS
-
NiCl₂
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Celite®
-
Inert atmosphere (N₂)
Procedure:
-
In an oven-dried 25 mL round-bottomed flask under a nitrogen atmosphere, charge (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).[7]
-
Add acetonitrile (15 mL) and attach a reflux condenser.[7]
-
Heat the mixture at reflux for 16 hours.[7]
-
While the mixture is still warm, filter it through a pad of Celite®. Wash the Celite® with additional acetonitrile until the filtrate is colorless.[7]
-
Concentrate the filtrate on a rotary evaporator.[7]
-
Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.[7]
-
Dry the solid under high vacuum for 4 hours to yield [(R)-DTBM-SEGPHOS]NiCl₂ as a fine dark green-black powder.[7]
Conclusion: A Matter of Fine-Tuning
The choice between DTBM-SEGPHOS and DM-SEGPHOS is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the chemical transformation.
-
DTBM-SEGPHOS is often the ligand of choice when high steric demand is required to achieve maximum enantioselectivity. Its bulky nature creates a more rigid and well-defined chiral pocket, which can be particularly advantageous for challenging substrates.[1][5]
-
DM-SEGPHOS provides a less sterically hindered yet still effective chiral environment. It has demonstrated exceptional performance in specific applications, such as the asymmetric hydrogenation of certain ketones for pharmaceutical synthesis.[4]
Ultimately, the optimal ligand selection should be guided by empirical screening. This guide provides a solid foundation based on existing literature, but the nuances of your specific substrate and reaction conditions will be the final arbiter. By understanding the structural and electronic properties of these powerful ligands and leveraging the provided protocols, researchers can accelerate the development of highly efficient and selective asymmetric syntheses.
References
-
Zhu, S.-F., et al. (2022). Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots. Symmetry, 14(5), 989. [Link]
-
Lee, J. C. H., et al. (2016). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society, 138(4), 1473-1484. [Link]
-
Lee, S. Y., & Hartwig, J. F. (2016). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C−H Bonds. Angewandte Chemie International Edition, 55(35), 10434-10438. [Link]
-
Hartwig, J. F. (2016). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society, 138(4), 1473-1484. [Link]
-
Hesp, K. C., et al. (2023). Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. Journal of the American Chemical Society, 145(33), 18676-18683. [Link]
-
Romea, P., et al. (2022). Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate. Organic Syntheses, 99, 1-17. [Link]
-
Wang, J., et al. (2024). Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones. Nature Communications, 15(1), 949. [Link]
-
Romea, P., et al. (2022). Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate. Organic Syntheses, 99, 1-17. [Link]
-
Wang, J., et al. (2024). Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols. Organic Chemistry Frontiers, 11(7), 1861-1868. [Link]
-
Takasago International Corporation. (2019). DTBM-SEGPHOS®. [Link]
-
Li, Y., et al. (2018). Cu(ii)/DM-Segphos catalyzed asymmetric 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides. RSC Advances, 8(2), 868-871. [Link]
-
Quiclet-Sire, B., & Zard, S. Z. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4770-4855. [Link]
-
Maloney, K. M., et al. (2017). Development of a Kilogram-Scale Process for the Enantioselective Synthesis of 3-Isopropenyl-cyclohexan-1-one via Rh/DTBM-SEGPHOS-Catalyzed Asymmetric Hayashi Addition Enabled by 1,3-Diol Additives. Organic Process Research & Development, 21(9), 1395-1402. [Link]
-
Li, W., et al. (2023). A computational ligand–substrate interaction analysis of DTBM‐SEGPHOS or CF3‐SEGPHOS and propene. New Journal of Chemistry, 47(31), 14619-14627. [Link]
-
Quiclet-Sire, B., & Zard, S. Z. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4770-4855. [Link]
-
Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. Organic Letters, 6(8), 1273-1275. [Link]
-
Liu, R. Y., & Buchwald, S. L. (2018). Copper-Catalyzed Enantioselective Hydroamination of Alkenes. Organic Syntheses, 95, 80-96. [Link]
-
Reddy, R. P., et al. (2022). A Dual CuH- and Pd-Catalyzed Stereoselective Synthesis of Highly Substituted 1,3-Dienes. ChemRxiv. [Link]
-
Romea, P., & Urpí, F. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(6), 1298. [Link]
-
Kumar, P. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Chemical Synthesis, 3(3), 1-3. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]
verifying ligand purity via high-performance liquid chromatography (HPLC)
Topic: Verifying Ligand Purity via High-Performance Liquid Chromatography (HPLC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery, "purity" is not merely a percentage on a label; it is the foundational variable of biological truth. A ligand with 95% purity containing a 5% impurity that is 100-fold more potent than the target molecule will generate false positive
While Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer structural insights, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) remains the industry workhorse for quantitative purity assessment. This guide objectively compares these methodologies and provides a self-validating HPLC protocol designed to prevent common analytical failures.
Part 1: The Gold Standard vs. Alternatives
To select the correct verification method, one must understand the limitations of "orthogonal" techniques. No single method provides the total truth; however, HPLC-UV/DAD offers the best balance of sensitivity, robustness, and quantification for small molecule ligands.
Comparative Analysis: HPLC vs. qNMR vs. LC-MS
| Feature | HPLC-UV/DAD (The Workhorse) | qNMR (The Absolute Truth) | LC-MS (The Identifier) |
| Primary Output | Quantitative Purity (% Area) | Absolute Content (wt%) | Identity (m/z) & Trace Detection |
| Quantification Principle | UV Extinction Coefficient (Beer-Lambert) | Proton Counting (Molar Ratio) | Ionization Efficiency |
| Key Advantage | High sensitivity; detects non-ionizable impurities; robust. | Reference-free quantification ; does not require response factors. | Detects co-eluting impurities by mass; extreme sensitivity. |
| Critical Weakness | The Response Factor Trap: Impurities with high UV absorbance inflate their apparent presence; low UV absorbers are missed. | Low sensitivity (requires >5-10 mg); requires full solubility; expensive instrument time. | Ion Suppression: Matrix effects can hide impurities; not quantitative without specific standards. |
| Limit of Detection | ~0.05% (Standard UV) | ~1.0% (Standard 1H-NMR) | <0.01% (Trace analysis) |
| Throughput | High (Automated) | Low (Manual processing) | High (Automated) |
Expert Insight: When to Use What?
-
Routine Screening: Use HPLC-DAD . It is the only method that cost-effectively proves a sample is chemically homogenous enough for biological assay.
-
Reference Standard Qualification: Use qNMR .[1][2] HPLC cannot tell you the "weight percent" (how much salt/solvent is present). Only qNMR (or Elemental Analysis) determines if 1 mg of powder contains 1 mg of ligand or 0.8 mg ligand + 0.2 mg salt.
-
Troubleshooting: Use LC-MS .[3][4] If HPLC shows a single peak but the biological activity is off, LC-MS can reveal if a co-eluting isomer or isobaric impurity is present.
Part 2: Strategic Method Development (The "Why")
A "standard" HPLC run often fails to detect impurities because the method is not stressed. To ensure scientific integrity, we must design a Self-Validating System .
The "Max Plot" Necessity
Relying solely on 254 nm is a rookie mistake. Many synthetic intermediates (e.g., aliphatic precursors) have negligible absorbance at 254 nm but absorb strongly at 200–220 nm.
-
Protocol: Always acquire 3D spectral data (200–400 nm).
-
Analysis: Process the chromatogram using a "Max Plot" (composite of maximum absorbance at every time point) to ensure no impurities are missed due to wavelength selection.
Gradient vs. Isocratic
Never use isocratic methods for purity screening. Isocratic runs can leave highly lipophilic impurities stuck on the column (eluting in the next run as "ghost peaks") or elute them so broadly they disappear into the baseline.
-
Requirement: A full gradient (5%
95% organic modifier) is mandatory to force all components off the column.
Peak Purity Analysis (The DAD Check)
A single symmetrical peak is not proof of purity. Co-elution is common.
-
Mechanism: DAD detectors scan spectra across the entire width of a peak (upslope, apex, downslope). If the spectra differ significantly across the peak, it indicates two compounds are eluting simultaneously.
Part 3: The Universal Screening Protocol
This protocol is designed for small molecule ligands (<1000 Da). It prioritizes the detection of polar synthetic byproducts and lipophilic degradation products.
Materials & Reagents[1][5][6][7]
-
Column: C18 Reverse Phase, 100 Å, 3.5 µm or smaller (e.g., Agilent Zorbax or Waters XBridge). Why: C18 is the most versatile stationary phase.
-
Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid. Why: Acid suppresses silanol activity, sharpening peaks for basic ligands.
-
Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.
-
Detector: Diode Array Detector (DAD) scanning 200–400 nm.
Step-by-Step Workflow
-
System Suitability (Blank Run):
-
Inject the solvent used to dissolve the sample (e.g., DMSO).
-
Run the full gradient.
-
Goal: Identify system peaks or carryover. If peaks appear, the system is not clean.[5]
-
-
Sample Preparation:
-
Dissolve ligand to ~0.5–1.0 mg/mL in DMSO or Methanol.
-
CRITICAL: Filter through a 0.22 µm PTFE filter. Particulates cause pressure spikes and column fouling.
-
-
The Gradient Profile (Time based on 150mm column, 1.0 mL/min):
-
0–2 min: 5% B (Equilibration/Loading)
-
2–20 min: Linear ramp 5%
95% B (Separation) -
20–25 min: Hold at 95% B (Wash lipophilic impurities)
-
25–25.1 min: Switch to 5% B
-
25.1–30 min: Hold at 5% B (Re-equilibration)
-
-
Data Processing:
-
Integrate all peaks >0.1% of the main peak area (ICH Q3A threshold).
-
Check Peak Purity Index (software specific) for the main peak.
-
Report purity as % Area Under Curve (AUC) at the Max Plot wavelength.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate verification method based on sample constraints.
Caption: Decision matrix for selecting qNMR, LC-MS, or HPLC based on solubility and data requirements.
Diagram 2: The Self-Validating HPLC Workflow
This diagram details the experimental steps required to ensure data integrity.
Caption: The self-validating HPLC workflow ensuring spectral purity and baseline subtraction.
Part 5: References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[6] Retrieved from [Link]
-
Godejohann, M., et al. (2014). UV-Based Peak Purity Check in HPLC: A Critical Evaluation. Journal of Chromatography A. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lonestarpeptideco.com [lonestarpeptideco.com]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. almacgroup.com [almacgroup.com]
A Senior Application Scientist's Guide to DTBM-Ligand Efficiency in Industrial Catalysis: A Comparative Analysis
In industrial process chemistry and drug development, the selection of a chiral ligand is rarely a trivial matter of trial and error. As a Senior Application Scientist, I frequently observe process chemists defaulting to legacy ligands like BINAP without evaluating the thermodynamic and kinetic bottlenecks of their specific catalytic cycles. While BINAP revolutionized asymmetric catalysis, the development of the SEGPHOS family by Takasago—and specifically its sterically demanding derivative, DTBM-SEGPHOS —represents a profound paradigm shift in ligand efficiency.
This guide objectively compares DTBM-SEGPHOS against standard alternatives, breaking down the quantum mechanical causality behind its performance and providing a self-validating experimental protocol for your next scale-up campaign.
Mechanistic Insights: The Causality of DTBM's Efficiency
To understand why DTBM-SEGPHOS ((R)- or (S)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole) outperforms its predecessors, we must look beyond basic steric bulk and examine the transition state thermodynamics.
The Backbone: Dihedral Angle Dynamics
The fundamental structural difference between BINAP and SEGPHOS lies in the biaryl backbone. While BINAP possesses a dihedral angle of approximately 90°, the 4,4'-bi-1,3-benzodioxole framework of1[1]. This narrower angle creates a more tightly defined chiral pocket around the metal center, physically forcing prochiral substrates into a highly specific orientation.
The Substituents: Dispersion Forces Over Steric Repulsion
The true genius of DTBM-SEGPHOS lies in its 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents. Historically, chemists believed that bulky ligands improved enantioselectivity purely through steric hindrance (pushing the substrate into one conformation). However, recent computational and kinetic studies reveal a different causality: non-covalent dispersion forces .
In copper-catalyzed hydroaminations,2[2]. The massive DTBM groups provide an extensive network of attractive C-H···H-C through-space interactions. This architecture stabilizes the encounter complex and lowers the activation barrier of the transition state, 3[3]. Furthermore, this extreme bulk prevents the formation of inactive, dimeric CuH off-cycle species[2].
Caption: Catalytic cycle highlighting dispersion-driven transition state stabilization by DTBM-SEGPHOS.
Quantitative Performance Comparison
To objectively evaluate ligand efficiency, we must look at both kinetic rate enhancements and stereochemical outcomes across standardized industrial reactions. The table below synthesizes data from 4[4] and5[5].
| Ligand | Dihedral Angle | Primary Stabilization Mode | CuH-Catalyzed Hydroamination Rate | Ru-Catalyzed Hydrogenation (ee %) |
| BINAP | ~90° | Steric Repulsion | Baseline (1x) | 85 - 95% |
| SEGPHOS | ~74° | Steric Repulsion / Tight Pocket | Moderate (~5x) | 95 - 98% |
| DTBM-SEGPHOS | ~74° | Through-Space Dispersion | Exceptional (>50x) | >99% |
Data Interpretation: While parent SEGPHOS improves upon BINAP by narrowing the chiral pocket, DTBM-SEGPHOS provides an exponential leap in reaction kinetics. By utilizing attractive dispersion forces, it lowers the activation energy barrier, allowing difficult substrates (like unactivated terminal olefins) to react efficiently at lower temperatures, thereby preserving high enantiomeric excess (ee).
Self-Validating Experimental Protocol
A robust industrial protocol must be self-validating —meaning the chemistry provides real-time visual or physical feedback to the scientist, preventing the waste of high-value API intermediates. Below is a highly optimized, self-validating methodology for the CuH-Catalyzed Asymmetric Hydrosilylation of Ketones using DTBM-SEGPHOS.
Step-by-Step Methodology
-
Precatalyst Formation (The Internal Control):
-
Action: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Cu(OAc)₂ (5.0 mol%) and (S)-DTBM-SEGPHOS (5.5 mol%). Add anhydrous, degassed THF.
-
Causality: The slight excess of ligand ensures no free Cu(II) remains, which would catalyze a racemic background reaction.
-
Validation Check: The solution should exhibit a distinct blue/green color characteristic of the Cu(II)-ligand complex. If the solution is cloudy or brown, moisture has compromised the metal salt.
-
-
In-Situ Hydride Generation:
-
Action: Inject polymethylhydrosiloxane (PMHS, 2.0 equivalents) dropwise at room temperature.
-
Causality: PMHS is a safe, bench-stable polymeric silane that reduces the Cu(II) precatalyst to the active, monomeric CuH species. The bulky DTBM groups prevent this CuH from collapsing into an inactive dimer.
-
Validation Check:Critical Step. Within 5–10 minutes, the solution will transition from blue/green to a vibrant yellow/orange, accompanied by mild gas evolution. If this color change does not occur, the active catalyst has not formed; abort the reaction.
-
-
Substrate Addition:
-
Action: Cool the reaction to -15 °C to 0 °C (substrate dependent). Slowly add the prochiral ketone (1.0 eq) via syringe pump over 30 minutes.
-
Causality: Slow addition prevents substrate inhibition and manages the exothermic hydrocupration step, ensuring the local temperature does not spike and degrade enantioselectivity.
-
-
Quench and Cleavage:
-
Action: Once complete (via TLC/HPLC), carefully quench the reaction by adding a 2.5 M NaOH solution in Methanol. Stir vigorously for 2 hours.
-
Causality: The initial catalytic cycle yields a silyl ether. The basic methanolysis step is required to cleave the Si-O bond and release the final enantioenriched secondary alcohol.
-
Caption: Self-validating workflow for DTBM-SEGPHOS CuH-catalyzed asymmetric reactions.
Conclusion
For drug development professionals scaling up asymmetric transformations, relying on outdated ligands introduces unnecessary thermodynamic penalties. DTBM-SEGPHOS is not just a structural variant; it is a rationally designed tool that leverages quantum mechanical dispersion forces to stabilize transition states. By shifting the stabilization paradigm from steric repulsion to through-space attraction, DTBM-SEGPHOS delivers unparalleled reaction rates and enantioselectivities, making it a mandatory inclusion in any modern catalyst screening library.
References
-
Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
SEGPHOS Source: Wikipedia URL:[Link]
-
Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
BINAP/SEGPHOS® Ligands and Complexes Source: Sigma-Aldrich URL:[Link]
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.cn]
Safety Operating Guide
3,5-Di-tert-butyl-4-methoxyphenylphosphine proper disposal procedures
This guide outlines the validated operational protocol for the safe deactivation and disposal of 3,5-Di-tert-butyl-4-methoxyphenylphosphine (and its related bis/tris-homologues).
As a Senior Application Scientist, I must emphasize that while the tert-butyl groups provide steric protection that mitigates the immediate pyrophoricity seen in smaller alkyl phosphines, this compound remains an electron-rich P(III) species. It is highly susceptible to uncontrolled oxidation and must be handled as an air-sensitive hazard until chemically stabilized.
Part 1: Executive Safety & Hazard Profile
Before initiating disposal, you must understand the "Why" behind the reactivity. The 4-methoxy group donates electron density to the phosphorus center, increasing its nucleophilicity and reactivity toward oxygen. The 3,5-di-tert-butyl groups provide kinetic stabilization, meaning it may not smoke immediately upon air exposure, but it can generate significant heat (exotherm) over time or upon contact with oxidizers.
Hazard Summary Table
| Parameter | Specification | Critical Safety Note |
| Chemical State | Solid (typically off-white/yellow) | Dust explosion hazard if finely divided. |
| Reactivity | P(III) Reducing Agent | Scavenges oxygen aggressively; incompatible with strong oxidizers (unless controlled). |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Avoid inhalation.[1][2] Phosphines often possess a distinct, pungent odor. |
| Target Product | Phosphine Oxide (P=O) | The goal of disposal is to convert the reactive P(III) to the thermodynamically stable P(V) oxide. |
| PPE Requirements | Nitrile gloves (double), Goggles, Lab Coat | Mandatory: Fume hood operation due to potential phosphine gas evolution if protonated. |
Part 2: Deactivation Strategy (The Chemical Logic)
We do not simply "dispose" of active phosphines; we deactivate them. The disposal pipeline relies on a controlled oxidation reaction.
The Mechanism:
-
Reagent of Choice: Sodium Hypochlorite (NaOCl - Commercial Bleach, 5-10%).
-
Why Bleach? Unlike Hydrogen Peroxide (
), dilute bleach is less likely to cause a runaway thermal event with bulky phosphines, and the basic pH prevents the formation of phosphonium salts or toxic phosphine gas ( ) which can occur under acidic conditions.
Part 3: Step-by-Step Deactivation Protocol
Prerequisites:
-
Perform all work in a functioning fume hood.
-
Ensure a Class D fire extinguisher (or sand bucket) is nearby.
-
Solvent Selection: Dichloromethane (DCM) or Toluene. (DCM is preferred for solubility of the bulky aryl group).
Step 1: Solubilization
-
Weigh the solid phosphine waste.[3]
-
Dissolve the material in DCM to create a concentration of approximately 50-100 mg/mL .
-
Note: Do not treat the solid directly with oxidant; this causes surface passivation (crusting) where the outside oxidizes but the core remains reactive.
-
Step 2: Controlled Oxidation
-
Place the phosphine solution in a round-bottom flask or beaker with a magnetic stir bar.
-
Cooling: Place the vessel in an ice-water bath (
). The oxidation of electron-rich phosphines is exothermic . -
Addition: Slowly add 10% aqueous Sodium Hypochlorite (Bleach) dropwise.
-
Ratio: Use a 2:1 molar excess of oxidant to phosphine.
-
Observation: You may observe a color change or slight fuming. If the solvent boils, stop addition and let cool.
-
-
Reaction Time: Allow the mixture to stir vigorously for 60 minutes at room temperature after addition is complete.
Step 3: Verification (The Self-Validating System)
Do not assume the reaction is complete.
-
Take a small aliquot of the organic layer.
-
TLC Method: Run TLC against the starting material. The Phosphine Oxide is significantly more polar (lower
) than the parent phosphine.-
Stain: UV active;
stain will usually not stain the oxide as aggressively as the free phosphine.
-
-
NMR Method (Gold Standard):
-
Parent Phosphine: Typically shows a signal in the negative or low positive region (e.g., -10 to +20 ppm depending on substitution).
-
Target Oxide: Will show a sharp singlet significantly downfield (typically +30 to +60 ppm).
-
Criteria: If any parent peak remains, add more bleach and stir for 30 more minutes.
-
Step 4: Phase Separation & Final Disposal
-
Transfer the mixture to a separatory funnel.
-
Separate the layers.[4]
-
Aqueous Layer: Contains excess bleach and salts. Quench with a small amount of Sodium Thiosulfate if required by local regulations, then dispose of as Aqueous Basic Waste .
-
Organic Layer: Contains the stable this compound oxide.
-
-
Dispose of the organic layer in the Halogenated Organic Waste stream.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for handling this specific chemical class.
Figure 1: Operational decision tree for the oxidative deactivation of bulky tertiary/secondary phosphines.
Part 5: Regulatory & Compliance Data
When labeling your waste container, use the following classifications based on the oxidized product (the stable form).
| Regulatory Body | Classification | Code/Note |
| RCRA (USA) | Not specifically listed (P-list/U-list) | Characterize as D001 (Ignitable) if residual solvent is present. |
| GHS Labeling | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.)[5] |
| Waste Tag | Chemical Name | "this compound OXIDE in Dichloromethane" |
References
-
Sigma-Aldrich. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Safety Data Sheet (SDS). CAS 1173023-24-9.[6]
-
National Institutes of Health (NIH). Surface-Assisted Selective Air Oxidation of Phosphines. (Demonstrates oxidation kinetics of bulky phosphines).
-
Organic Syntheses. Handling and Disposal of Hazardous Chemicals: Phosphines. Org.[2][4][7] Synth. 2007, 84, 242.[4]
-
Emory University EHS. Chemical Waste Disposal Guidelines: Destruction of Air-Sensitive Reagents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sigma Aldrich Bis(3,5-Di-Tert-Butyl-4-Methoxyphenyl)Phosphine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Personal protective equipment for handling 3,5-Di-tert-butyl-4-methoxyphenylphosphine
Executive Chemical Profile
3,5-Di-tert-butyl-4-methoxyphenylphosphine (often abbreviated in ligand scaffolds like DTBM-MeO-BIPHEP or used as a monodentate ligand) is a bulky, electron-rich phosphine. While sterically hindered groups (tert-butyl) provide some kinetic stability against oxidation compared to smaller alkyl phosphines, this compound remains air-sensitive and poses specific handling challenges regarding toxicity and product integrity.
-
Physical State: White to off-white solid.
-
Primary Hazard: Skin/Eye Irritation, Respiratory Irritation, Air Sensitivity (Oxidation).
-
Critical Quality Attribute: Rapid oxidation to the phosphine oxide destroys catalytic activity.
Risk Assessment & Hazard Logic
Effective safety protocols require understanding why a hazard exists.
| Hazard Category | Specific Risk | Mechanistic Insight |
| Chemical Stability | Air Sensitivity | Phosphines ( |
| Health (Acute) | Irritant (H315, H319) | The basicity of the phosphorus center and the lipophilic nature of the aryl rings allow for dermal penetration and mucous membrane irritation. |
| Physical | Dust Explosion | Finely divided organic solids with low minimum ignition energies (MIE) can form explosive dust clouds. Static discharge during weighing is a common ignition source. |
| Organoleptic | Olfactory Fatigue | Like many phosphines, it may possess a garlic-like odor.[1] Warning: Olfactory fatigue occurs rapidly; smell is not a reliable indicator of exposure concentration. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored for phosphine handling.
A. Solid State Handling (Weighing/Transfer)
Context: Handling the pure powder in a glovebox or weighing station.
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side. |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil outer) | Layering Protocol: Inner pair (4 mil) + Outer pair (5 mil). Phosphines are lipophilic; double gloving allows stripping the outer layer immediately upon contamination without exposing skin. |
| Respiratory | N95 or P100 Respirator | Required if handling outside a fume hood or glovebox. Prevents inhalation of particulates that cause respiratory tract irritation (H335).[2] |
| Body | Flame-Resistant (FR) Lab Coat | Synthetic clothing (polyester) accumulates static charge, increasing dust explosion risk. FR cotton prevents melting onto skin in a flash fire event. |
B. Solution State Handling (Reaction/Workup)
Context: Ligand dissolved in organic solvents (e.g., Toluene, THF).
-
Glove Modification: Nitrile gloves degrade rapidly in chlorinated solvents (DCM/Chloroform). If using DCM, switch to Silver Shield (Laminate) or Viton gloves, or use a "Splash & Change" protocol with double nitrile.
-
Face Protection: If the reaction is under pressure or reflux, add a Face Shield over goggles.
Engineering Controls & Handling Protocol
The hierarchy of controls prioritizes engineering over PPE.
Protocol: Inert Atmosphere Transfer
Objective: Transfer solid ligand from storage to reaction vessel without oxidation or exposure.
-
Atmosphere Control: Handle primarily inside a Nitrogen/Argon Glovebox (
ppm). -
Static Mitigation: Use an ionizing fan or anti-static gun inside the glovebox before weighing. The bulky t-butyl groups often make this solid "fluffy" and prone to static cling.
-
Schlenk Line Backup: If a glovebox is unavailable, use Schlenk techniques.
-
Evacuate the receiving flask 3x (vacuum/inert gas cycles).
-
Transfer solid under a positive pressure of Nitrogen using a powder funnel.
-
Protocol: Spillage & Deactivation
Phosphines are toxic to aquatic life and persist in the environment.
-
Do NOT wash down the drain.
-
Deactivation Solution: 5-10% Sodium Hypochlorite (Bleach).
-
Mechanism:[3]
. -
The oxidized phosphine oxide is generally less toxic and non-volatile.
-
-
Cleanup Steps:
-
Cover spill with absorbent pads.
-
Soak pads with bleach solution (allow 10-15 mins contact time).
-
Collect as solid hazardous waste.
-
Operational Workflow Visualization
The following diagram illustrates the decision logic for handling this compound based on the environment (Glovebox vs. Benchtop).
Figure 1: Decision tree for safe handling and transfer of air-sensitive phosphine ligands.
Emergency Response Data
Keep this summary visible near the workstation.
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3][4][5][6][7] Seek medical attention (alkaline irritation risk).[2][3][4][7] |
| Skin Contact | Brush off loose particles before washing. Wash with soap and copious water.[2][4][5][8] Do not use ethanol/acetone (enhances absorption). |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][6] |
| Fire | Use Dry Chemical or CO2 .[8][9] Do NOT use high-pressure water jets (may disperse dust cloud). |
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Phosphine Ligands and Handling.
-
National Institutes of Health (NIH). PubChem Compound Summary: Phosphine Ligands Toxicity Profile.
-
Occupational Safety and Health Administration (OSHA). Combustible Dust in Industry: Preventing and Mitigating the Effects of Fire and Explosions.
Sources
- 1. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. louisville.edu [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. airgas.com [airgas.com]
- 7. produkte.linde-gas.at [produkte.linde-gas.at]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
